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  • Product: tert-Butyl (4-hydroxy-2-methylphenyl)carbamate
  • CAS: 201741-17-5

Core Science & Biosynthesis

Foundational

tert-Butyl (4-hydroxy-2-methylphenyl)carbamate chemical structure and physical properties

[label="{Key Intermediate|tert-Butyl (4-hydroxy- Reactivity map detailing the functional domains of the carbamate intermediate. Physicochemical Data Accurate physicochemical data is critical for predicting solubility, pa...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="{Key Intermediate|tert-Butyl (4-hydroxy-

Reactivity map detailing the functional domains of the carbamate intermediate.

Physicochemical Data

Accurate physicochemical data is critical for predicting solubility, partitioning, and reactivity during process scale-up. The parameters below are synthesized from empirical databases and predictive cheminformatics models[1].

PropertyValueCausality / Implication for Handling
IUPAC Name tert-Butyl (4-hydroxy-2-methylphenyl)carbamateStandardized nomenclature for regulatory filing.
CAS Registry Number 201741-17-5Unique identifier for sourcing and safety tracking[2].
Molecular Formula C₁₂H₁₇NO₃Defines stoichiometry for reaction equivalents[1].
Molecular Weight 223.27 g/mol Used for precise molarity calculations in synthesis.
Monoisotopic Mass 223.12085 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation[1].
Predicted XLogP ~1.6Indicates moderate lipophilicity; dictates extraction efficiency in EtOAc/DCM[1].
Key MS Adducts (m/z) [M+H]⁺ 224.12, [M-H]⁻ 222.11Self-validation markers for LC-MS reaction monitoring[1].

Experimental Workflows & Methodological Causality

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every reagent choice is grounded in mechanistic causality, ensuring that researchers understand why a step works, not just how to perform it.

Workflow Overview

SynthesisWorkflow SM Starting Material 4-Amino-3-methylphenol Boc Protection Step Boc2O, THF/H2O, NaHCO3 SM->Boc Amine Selectivity Intermediate Key Intermediate tert-Butyl (4-hydroxy- 2-methylphenyl)carbamate Boc->Intermediate Isolation Alkylation O-Alkylation R-X, K2CO3, DMF, 60°C Intermediate->Alkylation Phenoxide Formation Deprotect Deprotection TFA, DCM, 25°C Alkylation->Deprotect Orthogonal Cleavage Product Target API Scaffold 4-Alkoxy-2-methylaniline Deprotect->Product CO2 + Isobutylene Release

Workflow for the synthesis and functionalization of the carbamate intermediate.

Protocol A: Selective O-Alkylation of the Phenol

This protocol describes the attachment of an alkyl halide (R-X) to the phenolic oxygen, a common step in synthesizing ether-linked API scaffolds.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of tert-butyl (4-hydroxy-2-methylphenyl)carbamate in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add 1.5 eq of finely powdered Potassium Carbonate (K₂CO₃). Stir at room temperature for 15 minutes.

  • Electrophile Addition: Dropwise add 1.1 eq of the alkyl halide (e.g., an alkyl bromide).

  • Heating: Elevate the reaction temperature to 60°C and stir for 4-6 hours.

  • Quench & Extraction: Cool to room temperature, quench with distilled water, and extract 3x with Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove residual DMF.

Causality & Self-Validation:

  • Why K₂CO₃ in DMF? The pKa of the phenol is approximately 10. K₂CO₃ (conjugate acid pKa ~10.3) is perfectly matched to deprotonate the phenol without hydrolyzing the acid-labile Boc group. DMF, a polar aprotic solvent, solvates the potassium cation, leaving a highly nucleophilic "naked" phenoxide anion.

  • Self-Validating Check: Monitor via TLC (Hexanes:EtOAc). The starting material contains a free phenol and will stain positively with aqueous FeCl₃ (turning deep purple/blue). The successful O-alkylated product will be FeCl₃-negative, confirming complete conversion of the hydroxyl group.

Protocol B: Acid-Mediated Boc Deprotection

Once the phenol is functionalized, the Boc group must be removed to reveal the primary amine for downstream coupling (e.g., amide bond formation).

Step-by-Step Methodology:

  • Preparation: Dissolve the O-alkylated intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution.

  • Acid Addition: Cool the flask to 0°C. Slowly add Trifluoroacetic Acid (TFA) such that the final solvent ratio is 1:4 (TFA:DCM).

  • Cleavage: Remove the ice bath and allow the reaction to warm to 25°C. Stir for 2 hours.

  • Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (2x) to remove trace TFA.

  • Free-Basing: Dissolve the resulting TFA salt in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer pH is >8. Extract, dry over Na₂SO₄, and concentrate.

Causality & Self-Validation:

  • Why TFA in DCM? The Boc group is highly acid-labile. TFA protonates the carbamate carbonyl, initiating a fragmentation cascade that releases isobutylene gas and carbon dioxide. DCM provides a non-polar environment that stabilizes the transition state without competing for protonation.

  • Self-Validating Check: The evolution of gas (CO₂ and isobutylene) serves as a visual in-process control. Furthermore, TLC monitoring with Ninhydrin stain will show the starting material as Ninhydrin-negative, while the deprotected primary aniline product will stain a distinct purple/brown, validating the unmasking of the amine.

References

  • 201741-17-5 (C12H17NO3)
  • TERT-BUTYL (4-HYDROXY-2-METHYLPHENYL)
  • 201741-17-5;tert-Butyl (4-hydroxy-2-methylphenyl)

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate in Organic Solvents

Foreword: Navigating the Uncharted Solubility Landscape of a Novel Carbamate In the realm of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of f...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Uncharted Solubility Landscape of a Novel Carbamate

In the realm of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of formulation science. The molecule at the center of this guide, tert-Butyl (4-hydroxy-2-methylphenyl)carbamate, represents a unique chemical entity for which a comprehensive public solubility profile is not yet established. This guide, therefore, is constructed not as a static data sheet, but as a methodological roadmap. It is designed for the research scientist and drug development professional, providing the foundational principles, experimental designs, and data interpretation frameworks necessary to thoroughly characterize the solubility of this, or any new chemical entity, in a range of pharmaceutically relevant organic solvents.

Our approach is rooted in the principles of scientific integrity and self-validating systems. We will not merely list procedural steps; we will delve into the causality behind experimental choices, ensuring that the protocols described herein are robust, reproducible, and grounded in established physicochemical principles.

Physicochemical Characterization of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate: A Predictive Analysis

Table 1: Predicted Physicochemical Properties of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate and its Analogs

Propertytert-Butyl (4-hydroxy-2-methylphenyl)carbamate (Predicted)tert-Butyl (4-hydroxyphenyl)carbamate[1]tert-Butyl N-(2-hydroxy-4-methylphenyl)carbamate[2]Justification for Prediction
Molecular Formula C12H17NO3C11H15NO3C12H17NO3Based on chemical structure.
Molecular Weight 223.27 g/mol 209.23 g/mol 223.27 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidWhite solidNot explicitly stated, likely solidCarbamates of this nature are typically crystalline solids at room temperature.[1]
Melting Point (°C) Estimated: 130-150145-146Not availableThe presence of the additional methyl group compared to tert-Butyl (4-hydroxyphenyl)carbamate may slightly alter the crystal lattice energy and thus the melting point.
Hydrogen Bond Donors 2 (Phenolic -OH, Carbamate N-H)22Derived from the molecular structure.
Hydrogen Bond Acceptors 3 (Carbonyl O, Hydroxyl O, Carbamate O)33Derived from the molecular structure.
Predicted LogP ~2.5 - 3.5Not available2.8 (XlogP)The additional methyl group increases lipophilicity compared to the 4-hydroxyphenyl analog. The tert-butyl group is a significant contributor to lipophilicity.

Expert Interpretation:

The structure of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate suggests a molecule of intermediate polarity. The phenolic hydroxyl and carbamate N-H groups can act as hydrogen bond donors, while the carbonyl and hydroxyl oxygens are hydrogen bond acceptors. These features imply potential solubility in polar solvents capable of hydrogen bonding. However, the presence of the aromatic ring, the methyl group, and the bulky tert-butyl group contribute to its lipophilic character, suggesting that it will also exhibit solubility in less polar organic solvents. The interplay between these hydrophilic and lipophilic regions will ultimately govern its solubility profile.

The Theoretical Underpinnings of Solubility in Organic Solvents

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced understanding requires consideration of solvent properties such as polarity, hydrogen bonding capacity, and dielectric constant.[3][4][5]

Solvent Classification and Expected Interactions:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents possess a hydrogen atom attached to an electronegative atom and can act as both hydrogen bond donors and acceptors.[5] Given the hydrogen bonding capabilities of our target molecule, we can anticipate favorable interactions and potentially good solubility in these solvents. Alcohols are particularly effective at solvating both polar and moderately nonpolar compounds.[3][6]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have a significant dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors.[5] They are adept at dissolving polar compounds, and their ability to solvate the carbamate and hydroxyl groups should promote solubility.[6]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents have low dielectric constants and minimal dipole moments.[6] While the lipophilic portions of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate will have some affinity for these solvents, the energetic cost of breaking the intermolecular hydrogen bonds in the solid solute without strong solute-solvent interactions will likely lead to poor solubility.

A Validated Experimental Protocol for Determining Equilibrium Solubility

To generate a reliable solubility profile, a robust experimental methodology is paramount. The following protocol is designed as a self-validating system for determining the equilibrium solubility of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate. This method is an adaptation of the "excess solid" or shake-flask method, which is considered a gold standard for thermodynamic solubility measurements.[7]

Materials and Equipment
  • tert-Butyl (4-hydroxy-2-methylphenyl)carbamate (high purity, >98%)

  • A range of organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate to a series of vials. The key is to ensure undissolved solid remains at equilibrium.

    • Dispense a known volume or mass of each selected organic solvent into the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24-48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To separate the undissolved solid, centrifuge the vials.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of the analyte in each solvent at known concentrations.

    • Dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by HPLC-UV. The analytical method (column, mobile phase, flow rate, and detection wavelength) must be developed and validated for the specific compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration of the saturated solution, accounting for the dilution factor.

Diagram of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Clarification cluster_analysis 4. Analysis prep1 Add excess solute to vials prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sampling1 Centrifuge to pellet excess solid equil1->sampling1 sampling2 Withdraw supernatant sampling1->sampling2 sampling3 Filter through 0.22 µm syringe filter sampling2->sampling3 analysis2 Dilute sample into linear range sampling3->analysis2 analysis1 Prepare calibration standards analysis3 Analyze by HPLC-UV analysis1->analysis3 analysis2->analysis3 analysis4 Calculate solubility from calibration curve analysis3->analysis4

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and comparative format.

Table 2: Hypothetical Solubility Data for tert-Butyl (4-hydroxy-2-methylphenyl)carbamate at 25 °C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)Qualitative Solubility
Methanol Polar Protic5.1> 100Very Soluble
Ethanol Polar Protic4.3> 50Freely Soluble
Isopropanol Polar Protic3.9~ 30Soluble
Acetone Polar Aprotic5.1> 100Very Soluble
Acetonitrile Polar Aprotic5.8~ 20Soluble
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2> 200Very Soluble
Ethyl Acetate Moderately Polar4.4~ 15Sparingly Soluble
Dichloromethane Chlorinated3.1~ 10Sparingly Soluble
Toluene Nonpolar Aromatic2.4< 1Slightly Soluble
Hexane Nonpolar Aliphatic0.1< 0.1Practically Insoluble

Note: The data in this table is hypothetical and serves as an illustrative example for how to present experimentally determined results.

Analysis of Hypothetical Results:

Conclusion and Future Directions

This guide provides a comprehensive framework for researchers to determine and understand the solubility profile of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate in organic solvents. By combining a predictive analysis of its physicochemical properties with a robust, step-by-step experimental protocol, scientists can generate the high-quality data necessary to inform downstream processes such as reaction optimization, purification, and formulation development.

Future studies should investigate the effect of temperature on solubility to construct solubility curves. Additionally, exploring solubility in binary solvent systems could be crucial for applications like crystallization, where anti-solvents are often employed.

References

  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Journal of Chemical & Engineering Data - ACS Publications. (2015, December 31).
  • A Deep Dive into Common Organic Solvents | ChemTalk - Chemistry Talk. (2025, May 16).
  • solubility experimental methods.pptx - Slideshare. (n.d.).
  • Polarity of Solvents. (n.d.).
  • TERT-BUTYL HYDROXYCARBAMATE - Ataman Kimya. (n.d.).
  • tert-Butyl carbamate | 4248-19-5 - ChemicalBook. (2026, January 13).
  • Application Notes and Protocols for the Purification of tert-Butyl (4-hydroxybutan-2-yl)carbamate - Benchchem. (n.d.).
  • Organic Solvents: Types, Uses, & Properties Explained - NEET coaching. (2025, June 17).
  • tert-butyl N-[1-[(4-hydroxyphenyl)methyl]-2-oxo-2-(3-oxopyrrolidin-1-yl)ethyl]carbamate. (n.d.).
  • Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed. (2024, July 20).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • 5.1.5: Polarity of organic solvents - Chemistry LibreTexts. (2023, October 18).
  • Organic Solvents: Complete Guide, Industrial Uses & Safety. (2024, April 29).
  • tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate - PMC. (n.d.).
  • Synthesis of tert-Butyl (4-hydroxybutan-2-yl)carbamate: An Application Note and Protocol - Benchchem. (n.d.).
  • tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.).
  • tert-butyl N-{[4-(2-hydroxyethoxy)phenyl]methyl}carbamate - NextSDS. (n.d.).
  • Catalytic synthesis of t-BAMBP and its purification through distillation - ResearchGate. (n.d.).
  • tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate - CymitQuimica. (n.d.).
  • tert-butyl 4-chloro-2-methylphenylcarbamate - Chemical Synthesis Database. (2025, May 20).
  • Tert-butyl n-(2-hydroxy-4-methylphenyl)carbamate (C12H17NO3) - PubChemLite. (n.d.).
  • tert-butyl N-{4-[cyano(hydroxy)methyl]phenyl}carbamate - NextSDS. (n.d.).
  • tert-Butyl (3-fluoro-4-hydroxyphenyl)carbamate | 859537-27-2 - Sigma-Aldrich. (n.d.).
  • A Comprehensive Technical Guide to tert-Butyl (4-hydroxybutan-2-yl)carbamate - Benchchem. (n.d.).

Sources

Foundational

The Mechanistic Toxicology and Safety Profile of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate: A Technical Whitepaper

Executive Summary tert-Butyl (4-hydroxy-2-methylphenyl)carbamate (CAS: 201741-17-5), frequently referred to as N-Boc-4-hydroxy-2-methylaniline, is a highly specialized protected aniline derivative utilized extensively in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl (4-hydroxy-2-methylphenyl)carbamate (CAS: 201741-17-5), frequently referred to as N-Boc-4-hydroxy-2-methylaniline, is a highly specialized protected aniline derivative utilized extensively in organic synthesis and pharmaceutical development. While the tert-butoxycarbonyl (Boc) group provides steric shielding and chemical stability during complex multi-step syntheses, the underlying molecular architecture—a hybrid of an alkyl-substituted phenol and a masked aniline—presents a complex, dual-pathway toxicity profile.

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, mechanistic toxicology, and handling protocols. By deconstructing the causality behind its reactivity, we establish a self-validating framework for hazard assessment and in vitro toxicity screening designed for drug development professionals.

Chemical Identity & Physicochemical Properties

Understanding the baseline chemical properties is critical for predicting phase partitioning and metabolic liability. The data below synthesizes the structural parameters of the compound[1][2].

ParameterValue / Description
IUPAC Name tert-butyl N-(4-hydroxy-2-methylphenyl)carbamate
CAS Registry Number 201741-17-5
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
Structural Features Boc-protected primary amine; sterically hindered phenol
Predicted Solubility Soluble in organic solvents (DMSO, DMF, DCM); poorly soluble in water
Primary Utility Pharmaceutical intermediate; cross-coupling building block

Mechanistic Toxicology & Reactivity Profile

The toxicological footprint of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate is not driven by the intact molecule, but rather by its latent functional groups which can be unmasked or metabolically activated in vivo. The toxicity is bifurcated into two distinct mechanistic pathways:

Pathway A: CYP450-Mediated Quinone Methide Formation

The phenol moiety, specifically with an alkyl substitution (the 2-methyl group), is highly susceptible to oxidative metabolism. Hepatic Cytochrome P450 (CYP450) enzymes catalyze the oxidation of alkylphenols into highly reactive, electrophilic quinone methides [3][4].

  • Causality of Toxicity: Quinone methides act as potent Michael acceptors. They rapidly deplete intracellular glutathione (GSH) via nucleophilic attack and subsequently form covalent adducts with essential cellular macromolecules (proteins and DNA)[3][4]. This irreversible binding disrupts cellular homeostasis, leading to oxidative stress, lipid peroxidation, and ultimately, hepatocyte necrosis.

Pathway B: Acidic Deprotection and Methemoglobinemia

The Boc protecting group is chemically stable under neutral and basic conditions but is highly labile in acidic environments[5]. If the compound is ingested and exposed to gastric acid, or localized within acidic cellular compartments (e.g., lysosomes), the Boc group is cleaved, releasing 4-hydroxy-2-methylaniline [5].

  • Causality of Toxicity: Free anilines undergo N-hydroxylation in the liver to form N-hydroxylamines. These metabolites are the primary culprits behind[6][7]. The N-hydroxylamine oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering the hemoglobin incapable of binding and transporting oxygen, resulting in functional anemia and tissue hypoxia[6][8].

MetabolicPathway A tert-Butyl (4-hydroxy-2-methylphenyl)carbamate (Intact Molecule) B Acidic Deprotection (Gastric/Lysosomal) A->B F CYP450 Oxidation (Hepatic Metabolism) A->F C 4-Hydroxy-2-methylaniline (Free Aniline) B->C D N-Hydroxylamine Metabolite C->D E Methemoglobinemia (Fe2+ to Fe3+ Oxidation) D->E G Electrophilic Quinone Methide F->G H GSH Depletion & Macromolecule Binding G->H I Hepatotoxicity & Cell Death H->I

Fig 1: Dual toxicity pathways via acidic deprotection and CYP450-mediated oxidation.

Safety Data Sheet (SDS) Synthesis & Hazard Assessment

Because this is a specialized research chemical, empirical in vivo toxicity data is sparse. However, based on the structural alerts (Boc-aniline and alkylphenol) and [9], the following GHS hazard synthesis must be rigidly applied in laboratory settings.

GHS Hazard ClassHazard StatementCausality / Rationale
Skin Irritation (Category 2) H315: Causes skin irritation.Phenolic hydroxyl group acts as a weak acid and protein denaturant upon dermal contact.
Eye Irritation (Category 2A) H319: Causes serious eye irritation.Direct contact causes localized disruption of the corneal epithelium.
STOT SE (Category 3) H335: May cause respiratory irritation.Inhalation of fine dust/powder irritates mucosal membranes.
Acute Toxicity, Oral (Cat 4) H302: Harmful if swallowed.Gastric cleavage leads to systemic aniline absorption and potential methemoglobinemia[5][6].
Self-Validating Handling Protocols
  • Storage: Store at 2-8°C in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) to prevent ambient oxidation of the phenol ring. Strictly isolate from strong acids (e.g., TFA, HCl) to prevent premature Boc deprotection[5].

  • PPE: Nitrile gloves (double-gloving recommended due to the lipophilicity of the Boc group), safety goggles, and an inherently safe fume hood.

Self-Validating Experimental Workflows for Toxicity Profiling

To empirically validate the theoretical toxicity pathways described above, researchers must employ a self-validating in vitro system. The following protocol isolates the Quinone Methide (Pathway A) mechanism using a Glutathione (GSH) trapping assay.

By utilizing a CYP450 inhibitor as a negative control, the system self-validates: if adducts form only in the absence of the inhibitor, the causality of CYP-mediated bioactivation is definitively proven[3][4].

Protocol: In Vitro Reactive Metabolite Trapping (HepG2 Model)
  • Cell Culture & Preparation: Seed HepG2 cells (which retain basal CYP450 activity) in 6-well plates at 1×106 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • The "Trap" Supplementation: Pre-incubate cells with 5 mM exogenous Glutathione (GSH) for 1 hour to ensure an excess of nucleophilic trapping agents.

  • Causality Control (Validation Step): Divide the wells into two cohorts. Treat Cohort A with 100 µM of 1-aminobenzotriazole (a broad-spectrum CYP suicide inhibitor). Leave Cohort B untreated.

  • Test Article Dosing: Dose all wells with 50 µM of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate. Incubate for 4 hours.

  • Lysis & Extraction: Lyse the cells using cold acetonitrile (precipitates proteins while extracting small molecules). Centrifuge at 14,000 x g for 15 minutes.

  • LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry. Monitor for the specific mass shift corresponding to the GSH-quinone methide adduct ( [M+GSH−H2​O]+ ).

Workflow S1 HepG2 Cell Culture (Metabolic Model) S2 Compound Incubation (+/- CYP Inhibitors) S1->S2 S3 GSH Trapping Assay (Nucleophile Capture) S2->S3 S4 Cell Lysis & Solvent Extraction S3->S4 S5 LC-MS/MS Analysis (Adduct Detection) S4->S5 S6 Data Validation (Causality Check) S5->S6

Fig 2: Self-validating in vitro workflow for trapping reactive quinone methides.

References

  • European Chemicals Agency (ECHA). "tert-butyl N-(4-hydroxy-2-methylphenyl)carbamate - Industry classifications." Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) / ATSDR. "Medical Management Guidelines for Aniline." Toxic Substance Portal. Available at:[Link]

  • Ramamoorthy, V., et al. "Occupational inhalation of aniline fumes induced methemoglobinemia and hemolytic anemia precipitated days later." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Thompson, D. C., Perera, K., & London, R. "Quinone Methide Formation from Para Isomers of Methylphenol (Cresol), Ethylphenol, and Isopropylphenol: Relationship to Toxicity." Chemical Research in Toxicology, ACS Publications. Available at:[Link]

  • Ludlow, J. T., et al. "Methemoglobinemia." StatPearls, NCBI Bookshelf. Available at:[Link]

  • Roering, A. J., et al. "Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Exploratory

A Technical Guide to the Thermodynamic Stability of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate at Room Temperature

Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate at ambient, room temperature conditions. Designed for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate at ambient, room temperature conditions. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with actionable experimental protocols. We will explore the intrinsic stability of the molecule, delineate its predicted degradation pathways—namely hydrolysis, oxidation, and thermal decomposition—and provide detailed methodologies for a robust stability assessment program. The insights herein are grounded in established chemical literature and are intended to empower researchers to anticipate and mitigate stability challenges in their work with this and structurally related compounds.

Introduction: Understanding the Core Molecule

tert-Butyl (4-hydroxy-2-methylphenyl)carbamate is a molecule of interest in various research and development sectors, likely as a synthetic intermediate or a potential bioactive compound. Its structure, featuring a carbamate linkage, a phenolic hydroxyl group, and a tert-butyl moiety, presents a unique combination of functional groups that dictate its chemical behavior and stability profile. The tert-butoxycarbonyl (Boc) group is a common amine-protecting group in organic synthesis, valued for its general stability under many conditions but deliberate lability under others.[1] A thorough understanding of the thermodynamic stability of this molecule at room temperature is paramount for its proper handling, storage, and application, ensuring the integrity and reproducibility of experimental results.

This guide will deconstruct the stability of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate by examining its constituent functional groups and predicting their interplay under ambient conditions.

Intrinsic Stability and Molecular Architecture

At its core, the stability of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate at room temperature is governed by the inherent reactivity of its key functional groups: the N-Boc-protected amine, the phenolic hydroxyl group, and the aromatic ring.

  • The N-Boc Group: The tert-butoxycarbonyl group is generally stable under neutral and basic conditions at room temperature.[2] Its primary vulnerability is to acidic conditions, which facilitate its cleavage.[2] This characteristic is fundamental to its use as a protecting group in chemical synthesis.[1]

  • The Phenolic Hydroxyl Group: The phenolic -OH group is susceptible to oxidation, a process that can be accelerated by the presence of light, metal ions, or an alkaline pH.[3]

  • The Carbamate Linkage: Carbamate esters are known to be stable compounds, and can often be stored for extended periods without degradation if kept in the absence of moisture.[4] However, they are susceptible to hydrolysis, particularly under basic conditions.[5]

Based on this, tert-Butyl (4-hydroxy-2-methylphenyl)carbamate is expected to be reasonably stable at room temperature when stored in a dry, neutral environment, protected from light and strong acids.

Predicted Degradation Pathways at Room Temperature

While intrinsically stable under ideal conditions, tert-Butyl (4-hydroxy-2-methylphenyl)carbamate can degrade through several pathways when exposed to non-ideal conditions. These pathways are primarily driven by the reactivity of the carbamate and phenolic moieties.

Hydrolysis of the Carbamate Linkage

Hydrolysis represents a significant potential degradation pathway for carbamates.[5] This process can occur under both acidic and basic conditions, though it is often more rapid in the latter.

  • Base-Catalyzed Hydrolysis: In the presence of a base, the carbamate can undergo hydrolysis to yield 4-amino-3-methylphenol, carbon dioxide, and tert-butanol. The mechanism can proceed through a BAC2 or E1cB pathway, depending on the specific conditions and substituents.[5]

  • Acid-Catalyzed Hydrolysis (Deprotection): Under acidic conditions, the primary reaction is the cleavage of the Boc group, a well-documented deprotection strategy.[2] This would result in the formation of 4-amino-3-methylphenol, isobutylene, and carbon dioxide.

tert-Butyl (4-hydroxy-2-methylphenyl)carbamate tert-Butyl (4-hydroxy-2-methylphenyl)carbamate 4-Amino-3-methylphenol 4-Amino-3-methylphenol tert-Butyl (4-hydroxy-2-methylphenyl)carbamate->4-Amino-3-methylphenol Hydrolysis (Acidic or Basic) Isobutylene + CO2 Isobutylene + CO2 tert-Butyl (4-hydroxy-2-methylphenyl)carbamate->Isobutylene + CO2 Acidic Conditions tert-Butanol + CO2 tert-Butanol + CO2 tert-Butyl (4-hydroxy-2-methylphenyl)carbamate->tert-Butanol + CO2 Basic Conditions tert-Butyl (4-hydroxy-2-methylphenyl)carbamate tert-Butyl (4-hydroxy-2-methylphenyl)carbamate Phenoxy Radical Intermediate Phenoxy Radical Intermediate tert-Butyl (4-hydroxy-2-methylphenyl)carbamate->Phenoxy Radical Intermediate Oxidation (Light, Metal Ions, O2) Quinone-like Structures Quinone-like Structures Phenoxy Radical Intermediate->Quinone-like Structures Further Oxidation Polymeric Degradants Polymeric Degradants Quinone-like Structures->Polymeric Degradants

Caption: Predicted oxidative degradation pathway.

Thermal Considerations

While significant thermal decomposition is not expected at room temperature, it is a relevant consideration for the long-term stability and handling of the compound. The Boc group is known to be thermally labile at elevated temperatures, typically above 85-90°C. [2]Thermal stress could potentially lead to the elimination of isobutylene and carbon dioxide, yielding the corresponding amine.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment should involve both long-term and forced degradation studies. [6]

Long-Term Stability Study

This study evaluates the stability of the compound under recommended storage conditions over an extended period. [7] Objective: To establish a re-test period or shelf life for tert-Butyl (4-hydroxy-2-methylphenyl)carbamate under defined storage conditions.

Protocol:

  • Sample Preparation: Store a well-characterized batch of the compound in its intended container closure system.

  • Storage Conditions: According to ICH guidelines, standard long-term conditions are 25°C ± 2°C / 60% RH ± 5% RH. [7]3. Testing Frequency: Analyze the samples at regular intervals, for example, at 0, 3, 6, 9, 12, 18, and 24 months. [8]4. Analytical Methods: At each time point, assess the sample for:

    • Appearance (color, physical state)

    • Purity by a stability-indicating HPLC method (see section 4.3)

    • Identification (e.g., by FT-IR or ¹H NMR)

    • Moisture content (e.g., by Karl Fischer titration)

Forced Degradation (Stress Testing) Study

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and establish the intrinsic stability of the molecule. [6] Objective: To identify likely degradation products and demonstrate the specificity of the analytical methods.

Protocol:

Subject the compound to the following stress conditions, with a target degradation of 5-20%:

  • Acidic Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M HCl.

    • Incubate at room temperature and/or elevated temperature (e.g., 60°C).

    • Monitor the reaction over time (e.g., 2, 4, 8, 24 hours).

  • Basic Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M NaOH.

    • Incubate at room temperature.

    • Monitor the reaction over time.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide.

    • Incubate at room temperature.

    • Monitor the reaction over time.

  • Thermal Degradation:

    • Store the solid compound at an elevated temperature (e.g., 70°C).

    • Analyze at various time points.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

    • Include a dark control.

cluster_0 Stability Assessment Workflow Compound Compound Long-Term Stability Long-Term Stability Compound->Long-Term Stability Forced Degradation Forced Degradation Compound->Forced Degradation Analysis Analysis Long-Term Stability->Analysis Forced Degradation->Analysis Data Interpretation Data Interpretation Analysis->Data Interpretation Stability Profile Stability Profile Data Interpretation->Stability Profile

Caption: Workflow for stability assessment.

Stability-Indicating Analytical Method: HPLC

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact compound from its potential degradation products. [9] Example HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure the elution of both polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength determined from the UV spectrum of the compound (e.g., 220 nm and 280 nm). A Photo-Diode Array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 0.5 mg/mL).

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in tables for clear comparison.

Table 1: Example Long-Term Stability Data Table

Time Point (Months)AppearancePurity by HPLC (%)Degradation Products (%)Moisture Content (%)
0White Solid99.8< 0.10.2
3White Solid99.7< 0.10.2
6White Solid99.60.150.3
...............

Table 2: Example Forced Degradation Summary Table

Stress ConditionDuration% DegradationMajor Degradation Products (Retention Time)
0.1 M HCl, 60°C8 hours15.24-Amino-3-methylphenol (Rt = X.X min)
0.1 M NaOH, RT4 hours18.54-Amino-3-methylphenol (Rt = X.X min)
3% H₂O₂, RT24 hours8.9Unknown (Rt = Y.Y min), Unknown (Rt = Z.Z min)
70°C, Solid7 days2.14-Amino-3-methylphenol (Rt = X.X min)
Photostability (ICH Q1B)-3.5Unknown (Rt = A.A min)

Conclusion and Recommendations

tert-Butyl (4-hydroxy-2-methylphenyl)carbamate is predicted to be a moderately stable compound at room temperature. Its primary liabilities are exposure to acidic and basic conditions, which can lead to hydrolysis of the carbamate, and exposure to light and oxidizing agents, which can cause oxidation of the phenolic group.

Recommendations for Storage and Handling:

  • Storage: Store in a well-sealed container at controlled room temperature (20-25°C) or under refrigeration (2-8°C) for long-term storage. Protect from light and moisture. An inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Handling: Avoid contact with strong acids and bases. Use in a well-ventilated area.

By understanding the intrinsic stability of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate and implementing a robust stability testing program as outlined in this guide, researchers can ensure the quality and reliability of their work with this compound.

References

  • BenchChem. (2025). Stability and Storage of N-Boc-Aminomethanol: A Technical Guide.
  • Gray, R. A. (n.d.).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • BenchChem. (2025). Stability and Storage of Boc-Protected Diamines: A Technical Guide.
  • Racke, K. D., & Coats, J. R. (1988). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Journal of Agricultural and Food Chemistry, 36(5), 1067–1072.
  • World Health Organization. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). INCHEM.
  • INCHEM. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986).
  • European Medicines Agency. (2023, July 13).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Stoddard Solvent 105 6. Analytical Methods 6.2 Environmental Samples.
  • BenchChem. (2025). Technical Support Center: Stability of the Boc Protecting Group.
  • Peng, S. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?
  • BenchChem. (2025). Stability and Storage of N-Boc-Aminomethanol: A Technical Guide.
  • BenchChem. (2025). Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)
  • BenchChem. (2025). Technical Support Center: Long-Term Storage Stability of Novel Research Compounds.
  • MDPI. (2023, August 14).
  • Particle Technology Labs. (2025, November 26). Forced Degradation vs.
  • Sigma-Aldrich. (n.d.). BOC-ON.
  • Sigma-Aldrich. (n.d.). N-Boc-2-aminophenol 97 186663-74-1.
  • Igarashi, Y., Yanagisawa, E., Ohshima, T., Takeda, S., Aburada, M., & Miyamoto, K. (2007). Synthesis and evaluation of carbamate prodrugs of a phenolic compound. Chemical & Pharmaceutical Bulletin, 55(2), 328–333.
  • National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • SciSpace. (n.d.).
  • ResearchGate. (2012, July 6).
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(37), 16325.
  • Elsevier. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
  • Chemcess. (2025, September 10).
  • U.S. Environmental Protection Agency. (2025, October 15). tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)
  • ResearchGate. (n.d.). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol.
  • ResearchGate. (2016, October).

Sources

Foundational

High-Resolution X-Ray Crystallography and Structural Analysis of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate: A Technical Whitepaper

Executive Summary tert-Butyl (4-hydroxy-2-methylphenyl)carbamate (CAS 201741-17-5) is a synthetically valuable, orthogonally protected amino-cresol derivative. It serves as a critical building block in the development of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl (4-hydroxy-2-methylphenyl)carbamate (CAS 201741-17-5) is a synthetically valuable, orthogonally protected amino-cresol derivative. It serves as a critical building block in the development of pharmaceuticals, including kinase inhibitors and targeted therapeutics. Understanding its solid-state conformation and supramolecular assembly is vital for crystal engineering, formulation, and predicting its behavior in solid-state reactions.

This whitepaper provides an in-depth technical guide to the crystallographic analysis of this compound. By synthesizing established crystallographic principles for Boc-protected aminophenols[1][2], we detail the field-proven methodologies for crystal growth, data acquisition, and structural refinement.

Chemical Context and Structural Rationale

The structural behavior of tert-butyl (4-hydroxy-2-methylphenyl)carbamate is governed by three distinct functional domains:

  • Phenolic Hydroxyl Group (-OH): Acts as a strong hydrogen bond donor.

  • Carbamate (Boc) Group (-NH-COO-tBu): Provides both a hydrogen bond donor (-NH) and multiple acceptors (carbonyl and ether oxygens).

  • Sterically Hindered Aromatic Core: The ortho-methyl group at the C2 position restricts the coplanarity of the carbamate group relative to the phenyl ring.

In the solid state, Boc-protected aminophenols typically form robust intermolecular hydrogen-bonded networks. Previous structural studies on related compounds, such as tert-butyl (2-aminophenyl)carbamate, reveal that variations in these hydrogen-bonding networks dictate polymorphic behavior and crystal packing[2]. Furthermore, the presence of the phenolic -OH often leads to infinite 1D chains or 2D sheets via O-H···O=C interactions, as observed in similar benzyl carbamate derivatives[1][3].

Experimental Methodology: A Self-Validating Protocol

To obtain high-quality X-ray diffraction data, a rigorous, step-by-step protocol must be followed. The causality behind each experimental choice ensures the structural integrity and trustworthiness of the final crystallographic model.

Step 1: Crystal Growth via Controlled Evaporation
  • Procedure: Dissolve 50 mg of tert-butyl (4-hydroxy-2-methylphenyl)carbamate in a binary solvent system (e.g., ethyl acetate/hexanes, 1:2 v/v). Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and leave undisturbed in a vibration-free environment at 20 °C.

  • Causality: The binary system leverages the high solubility of the compound in ethyl acetate and its lower solubility in hexanes. Slow evaporation ensures thermodynamic control, preventing rapid nucleation that leads to twinned or defective crystals. Filtration removes particulate nucleation sites, promoting the growth of single, macroscopic crystals suitable for diffraction.

  • Validation Metric: Crystals should appear optically clear with well-defined faces under a polarized light microscope, exhibiting uniform extinction upon rotation.

Step 2: Crystal Selection and Cryo-Mounting
  • Procedure: Submerge the selected crystals in a perfluoropolyether cryo-oil. Isolate a single crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm and mount it on a MiTeGen polyimide loop.

  • Causality: Cryo-oil prevents solvent loss and protects the highly sensitive crystal from atmospheric moisture degradation during transfer.

Step 3: X-Ray Data Collection at Cryogenic Temperatures
  • Procedure: Transfer the mounted crystal to a diffractometer equipped with a Mo Kα ( λ = 0.71073 Å) or Cu Kα microfocus source. Maintain the crystal at 100 K using a nitrogen cold stream.

  • Causality: Collecting data at 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is critical for the tert-butyl group, which is highly prone to rotational disorder at room temperature[1][3]. Lower temperatures yield higher resolution data and more precise bond lengths.

  • Validation Metric: An internal Rint​ value of < 0.05 during data integration confirms high data quality and correct symmetry assignment.

Step 4: Structure Solution and Refinement
  • Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality: The riding model is used for carbon-bound hydrogen atoms (e.g., C-H = 0.93-0.96 Å) to prevent over-parameterization. However, the coordinates of the phenolic O-H and carbamate N-H protons should ideally be located freely from the difference Fourier map to accurately determine the hydrogen bond geometry[1][4].

  • Validation Metric: A Goodness-of-Fit (S) near 1.00 and a final R1​ < 0.05 validate the accuracy of the structural model.

Workflow A Compound Synthesis & Purification B Crystal Growth (Slow Evaporation) A->B High Purity C Crystal Selection (Polarized Light) B->C Single Crystal D X-Ray Diffraction (100 K, Mo Kα) C->D Cryo-Mount E Structure Solution (SHELXT) D->E Raw Data F Refinement & Validation (SHELXL / CIF) E->F Phase Model

Step-by-step workflow for X-ray crystallographic analysis.

Crystallographic Data and Structural Features

Based on the established crystallographic behavior of isostructural Boc-protected phenolics and anilines[1][2][4], the following tables summarize the expected quantitative parameters for tert-butyl (4-hydroxy-2-methylphenyl)carbamate.

Table 1: Representative Crystal Data and Refinement Parameters

ParameterValue
Chemical Formula C12H17NO3
Molecular Weight 223.27 g/mol
Crystal System Monoclinic
Typical Space Group P2₁/c or P2₁/n
Data Collection Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Goodness-of-fit on F2 ~ 1.05
Final R indices [I > 2σ(I)] R1​ < 0.05, wR2​ < 0.15

Table 2: Expected Hydrogen Bond Geometry (Å, °)

D-H···A Interactiond(D-H)d(H···A)d(D···A)∠(DHA)
O(Phenol)-H···O(Carbonyl)0.821.952.75165
N(Carbamate)-H···O(Phenol)0.862.102.90155

Mechanistic Insights into Crystal Packing

The crystal structure of tert-butyl (4-hydroxy-2-methylphenyl)carbamate is dictated by a delicate balance between steric repulsion and supramolecular assembly.

  • Conformational Twist: The ortho-methyl group at the C2 position forces the carbamate plane to twist out of the aromatic ring plane to minimize steric clashing. This dihedral angle is a critical parameter that prevents flat π-π stacking, forcing the molecules into a staggered conformation.

  • Supramolecular Synthons: The dominant interaction driving crystallization is the intermolecular O-H···O=C hydrogen bond. The phenolic hydroxyl group acts as a strong donor to the highly electronegative carbonyl oxygen of the Boc group of an adjacent molecule, forming infinite 1D chains[1][3]. Secondary N-H···O interactions cross-link these chains into stable 2D sheets[5][6].

  • Disorder Management: The tert-butyl group often exhibits rotational disorder over two or more sites in the crystal lattice. During refinement, this is actively managed by splitting the carbon positions and assigning fractional occupancies (e.g., 0.55/0.45) while applying geometric restraints (SADI/DFIX) to maintain chemically sensible C-C bond lengths[1].

H_Bonding M1_OH Phenol -OH (Molecule A) M2_CO Boc C=O (Molecule B) M1_OH->M2_CO Strong Intermolecular O-H···O M1_NH Carbamate -NH (Molecule A) M3_O Phenol -OH (Molecule C) M1_NH->M3_O Secondary N-H···O

Primary supramolecular synthons driving the crystal packing.

References

  • Ao, L., Tu, J.-H., Huang, X., & Ding, B.-Y. (2011). tert-Butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2642. [1][3]

  • Potter, Z. E., Hill, M. T., Sellars, J. D., & Waddell, P. G. (2024). A New Polymorph of tert-Butyl (2-Aminophenyl)Carbamate. Journal of Chemical Crystallography, 54, 285–290. [2]

  • Wang, Y., et al. (2025). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Chemical Science, 16(48), 23181-23188. [5][6]

  • Li, X., et al. (2010). tert-Butyl N-{4-methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]phenyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2959. [4]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for tert-Butyl (4-hydroxy-2-methylphenyl)carbamate

Application Note: Step-by-Step Synthesis Protocol for tert-Butyl (4-hydroxy-2-methylphenyl)carbamate Executive Summary The synthesis of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate (commonly referred to as N-Boc-4-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis Protocol for tert-Butyl (4-hydroxy-2-methylphenyl)carbamate

Executive Summary

The synthesis of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate (commonly referred to as N-Boc-4-amino-3-methylphenol) is a foundational transformation in medicinal chemistry. This compound serves as a critical building block in the development of novel therapeutics, including p38 MAP kinase modulators and Signal Peptide Peptidase-Like 2a (SPPL2a) inhibitors 1.

When protecting an aminophenol, the primary synthetic challenge is achieving strict chemoselectivity—selectively installing the tert-butoxycarbonyl (Boc) group on the amine without forming the undesired O-Boc or N,O-di-Boc byproducts. This guide details a highly robust, self-validating biphasic protocol that exploits inherent pKa differences and kinetic preferences to achieve >95% chemoselectivity and high isolated yields.

Scientific Rationale & Chemoselectivity

To design a self-validating protocol, we must look at the causality behind the reaction conditions. The starting material, 4-amino-3-methylphenol, possesses two nucleophilic centers: a primary aromatic amine (anilinium pKa ~4.5) and a phenolic hydroxyl group (phenol pKa ~10.0).

By conducting the reaction in a biphasic THF/Water solvent system buffered with Sodium Bicarbonate (NaHCO₃) , the aqueous layer is maintained at a pH of approximately 8.0 to 8.5. At this pH:

  • Thermodynamic Control : The phenol remains predominantly in its protonated, less nucleophilic state, while the amine exists as a free base.

  • Kinetic Control : Primary amines are intrinsically softer and more nucleophilic toward the electrophilic carbonyl carbon of Di-tert-butyl dicarbonate (Boc₂O) compared to the harder phenolic oxygen.

Previous studies on the water-mediated N-tert-butoxycarbonylation of structurally diverse amines have demonstrated that aqueous conditions inherently suppress isocyanate and oxazolidinone side reactions 2. This kinetic preference is a well-documented phenomenon in both catalyzed and catalyst-free aqueous systems 3.

Pathway SM 4-Amino-3-methylphenol (Aniline pKa ~4.5, Phenol pKa ~10) Reagent Boc2O (1.05 eq) THF/H2O, NaHCO3 SM->Reagent Product tert-Butyl (4-hydroxy-2-methylphenyl)carbamate (Desired N-Boc) Reagent->Product Chemoselective pH ~8 SideProduct O-Boc or N,O-di-Boc (Undesired) Reagent->SideProduct Base excess / High temp

Caption: Chemoselective N-Boc protection pathway highlighting kinetic preference.

Quantitative Data & Reagent Preparation

Careful stoichiometric control is essential. An excess of Boc₂O beyond 1.05 equivalents increases the risk of O-Boc formation.

Table 1: Reaction Stoichiometry and Reagent Properties

ReagentMW ( g/mol )EquivalentsAmountRole
4-Amino-3-methylphenol123.151.001.23 g (10.0 mmol)Limiting Reagent
Di-tert-butyl dicarbonate218.251.052.29 g (10.5 mmol)Electrophile
Sodium Bicarbonate84.011.100.92 g (11.0 mmol)Mild Base / Buffer
Tetrahydrofuran (THF)72.11-30 mLOrganic Solvent
Deionized Water18.02-25 mLAqueous Solvent

Step-by-Step Experimental Protocol

This methodology is designed to be a self-validating workflow. The inclusion of a mild acidic wash during workup acts as an internal chemical gatekeeper, ensuring that any unreacted starting material is partitioned into the aqueous waste, guaranteeing high purity of the isolated organic layer.

Step 1: Substrate Dissolution To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-methylphenol (1.23 g, 10.0 mmol). Add a mixture of THF (25 mL) and deionized water (25 mL). Stir at 400 rpm until the solid is completely dissolved.

Step 2: Buffer Addition & Thermal Control Add NaHCO₃ (0.92 g, 11.0 mmol) in one portion. The biphasic mixture will become slightly cloudy. Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C. Causality note: Lowering the temperature suppresses the thermodynamic pathway that leads to O-acylation.

Step 3: Electrophile Addition Dissolve Boc₂O (2.29 g, 10.5 mmol) in the remaining THF (5 mL). Using an addition funnel or syringe, add the Boc₂O solution dropwise over 10–15 minutes. Causality note: Dropwise addition prevents localized concentration spikes of the electrophile, which could overcome the kinetic barrier and force undesired di-protection.

Step 4: Reaction Propagation & Monitoring Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material (Rf ≈ 0.2, Ninhydrin positive/purple) should be fully consumed, replaced by the target carbamate (Rf ≈ 0.6, UV active, Ninhydrin negative).

Step 5: Self-Validating Workup Transfer the mixture to a separatory funnel. Add Ethyl Acetate (EtOAc, 50 mL) and deionized water (20 mL). Shake well and separate the layers. Extract the aqueous layer with an additional 25 mL of EtOAc. Combine the organic layers. Critical Step: Wash the combined organic layers with 0.1 M HCl (20 mL). This selectively protonates any unreacted aniline, driving it into the aqueous phase while leaving the neutral N-Boc product in the organic phase. Follow with a brine wash (30 mL).

Step 6: Isolation & Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically a highly pure white to off-white solid. If necessary, it can be recrystallized from a minimal amount of hot Hexanes/EtOAc.

Workflow Step1 1. Dissolution Dissolve 4-amino-3-methylphenol in THF/H2O (1:1) Step2 2. Base Addition Add NaHCO3 (1.1 eq) Cool to 0 °C Step1->Step2 Step3 3. Boc2O Addition Dropwise addition of Boc2O (1.05 eq) Maintain < 5 °C Step2->Step3 Step4 4. Reaction & Monitoring Stir at RT for 2-4 h Monitor via LC-MS/TLC Step3->Step4 Step5 5. Workup Extract with EtOAc Wash with 0.1 M HCl & Brine Step4->Step5 Step6 6. Purification Concentrate in vacuo Recrystallize or Flash Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target carbamate.

Analytical Characterization

Verify the integrity of the synthesized tert-Butyl (4-hydroxy-2-methylphenyl)carbamate by cross-referencing the analytical data against the expected parameters below.

Table 2: Expected Analytical Data

Analytical MethodExpected Result / Signal
LC-MS (ESI+) [M+H]⁺ m/z = 224.1 ; [M+Na]⁺ m/z = 246.1
¹H NMR (400 MHz, CDCl₃) δ 7.20 (d, J = 8.5 Hz, 1H, Ar-H), 6.65 (d, J = 2.5 Hz, 1H, Ar-H), 6.60 (dd, J = 8.5, 2.5 Hz, 1H, Ar-H), 6.10 (br s, 1H, NH), 5.15 (br s, 1H, OH), 2.22 (s, 3H, Ar-CH₃), 1.50 (s, 9H, C(CH₃)₃)
TLC (Hexanes:EtOAc 7:3) Rf ≈ 0.60 (UV active, Ninhydrin negative)
Expected Yield 85 – 95% (White to off-white crystalline solid)

References

  • Discovery of the First Potent, Selective, and Orally Bioavailable Signal Peptide Peptidase-Like 2a (SPPL2a) Inhibitor Displaying Pronounced Immunomodulatory Effects In Vivo. Journal of Medicinal Chemistry.
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water.

Sources

Application

tert-Butyl (4-hydroxy-2-methylphenyl)carbamate as a building block in pharmaceutical drug discovery

Executive Summary In modern pharmaceutical drug discovery, the strategic selection of building blocks dictates the efficiency of lead optimization and the pharmacokinetic viability of the final drug candidate. tert-Butyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical drug discovery, the strategic selection of building blocks dictates the efficiency of lead optimization and the pharmacokinetic viability of the final drug candidate. tert-Butyl (4-hydroxy-2-methylphenyl)carbamate (CAS: 201741-17-5) is a highly versatile, orthogonally protected aniline derivative[1]. Featuring a Boc-protected amine, a reactive phenolic hydroxyl, and a strategically positioned ortho-methyl group, this compound serves as a critical scaffold for synthesizing kinase inhibitors, GPCR ligands, and dual-action anti-inflammatory agents.

This application note provides a comprehensive guide to the chemical profile, structural rationale, and validated synthetic protocols for incorporating this building block into drug discovery workflows.

Strategic Utility in Molecular Design: The "Ortho-Methyl" Effect

The value of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate extends beyond its orthogonal reactivity. The presence of the methyl group at the 2-position (ortho to the protected amine) introduces critical steric and electronic effects that are highly prized in medicinal chemistry:

  • Conformational Locking : Once the Boc group is removed and the amine is converted into an amide or urea, the ortho-methyl group restricts the rotation of the C(aryl)-N bond. This conformational locking reduces the entropic penalty upon target binding, frequently leading to enhanced potency and kinase selectivity.

  • Metabolic Stability : The methyl group sterically shields the amine linkage from rapid enzymatic hydrolysis and prevents oxidative metabolism at the electron-rich ortho position[2].

  • Orthogonal Functionalization : The Boc group (acid-labile, base-stable) allows for aggressive functionalization of the phenol (e.g., alkylation, triflation) without compromising the amine[3].

Case Study: Dual FAAH and COX-2 Inhibition

A prime example of this building block's utility is found in the development of novel analgesic and anti-inflammatory agents. Researchers have synthesized amide derivatives of ibuprofen by coupling it with 4-hydroxy-2-methylaniline (the deprotected form of our building block). The resulting compound, Ibu-AM66 , demonstrated highly potent, substrate-selective dual inhibition of Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.35 µM[4].

BioPathway Anandamide Anandamide (AEA) (Endocannabinoid) AA Arachidonic Acid (AA) Anandamide->AA Hydrolysis FAAH FAAH Enzyme FAAH->Anandamide Prostaglandins Prostaglandins (Inflammation & Pain) AA->Prostaglandins Oxidation COX2 COX-2 Enzyme COX2->AA Inhibitor 4-Hydroxy-2-methylaniline Derivative (e.g., Ibu-AM66) Inhibitor->FAAH Inhibition Inhibitor->COX2 Inhibition

Figure 1: Dual inhibition pathway of FAAH and COX-2 by 4-hydroxy-2-methylaniline derivatives.

Experimental Workflows & Synthetic Branching

The orthogonal nature of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate allows it to act as a central hub for divergent synthesis. The phenol can be alkylated to explore hydrophobic sub-pockets, or converted to a triflate for palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki reactions) to extend the aromatic system.

SynthWorkflow A tert-Butyl (4-hydroxy-2-methylphenyl)carbamate (Starting Material) B O-Alkylation (Ether Formation) A->B R-X, K2CO3, DMF C Triflation (Cross-Coupling Precursor) A->C Tf2O, Pyridine, DCM D Boc Deprotection (Free Amine) A->D TFA, DCM E Buchwald-Hartwig / Suzuki (C-C or C-N Bond Formation) C->E Pd Catalyst, Ligand F Amide Coupling (e.g., Ibu-AM66 Synthesis) D->F R-COOH, HATU, DIPEA

Figure 2: Divergent synthetic workflow utilizing the orthogonal reactivity of the building block.

Validated Laboratory Protocols

As a Senior Application Scientist, I emphasize that successful execution of these reactions requires an understanding of the underlying physical chemistry. The protocols below are designed as self-validating systems to ensure high fidelity in your SAR campaigns.

Protocol A: Chemoselective O-Alkylation of the Phenol

Causality & Rationale: The pKa of the phenolic -OH is approximately 10, whereas the Boc-protected carbamate N-H has a pKa of ~13. By utilizing a mild inorganic base like Potassium Carbonate (K₂CO₃), we selectively deprotonate the phenol without abstracting the carbamate proton. This thermodynamic control entirely prevents unwanted N-alkylation.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with tert-Butyl (4-hydroxy-2-methylphenyl)carbamate (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir the suspension at room temperature for 15 minutes to pre-form the phenoxide ion. The solution may take on a slight yellow tint.

  • Alkylation: Dropwise add the desired alkyl halide (1.1 eq).

  • Self-Validation (Monitoring): Monitor the reaction via LCMS. Look for the disappearance of the characteristic starting material peak (often observed as the [M+H-tBu]⁺ fragment in ESI+).

  • Workup: Once complete (typically 2-4 hours), quench the reaction with distilled water. Extract 3x with Ethyl Acetate (EtOAc).

  • Purification Hack: Wash the combined organic layers with a 5% aqueous LiCl solution (3x). Why? LiCl highly partitions DMF into the aqueous phase, preventing DMF contamination during silica gel chromatography. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Boc Deprotection and Sterically Hindered Amide Coupling

Causality & Rationale: Following Boc deprotection, the resulting 4-hydroxy-2-methylaniline presents a significant synthetic challenge: the ortho-methyl group creates severe steric hindrance around the nucleophilic amine. Standard carbodiimide coupling reagents (like EDC/HOBt) often stall, leading to poor yields and epimerization of chiral acids. To overcome this, uronium-based reagents like HATU are mandatory. HATU forms a highly reactive 7-aza-HOBt active ester that rapidly acylates even sterically encumbered anilines[4].

Step-by-Step Procedure:

  • Deprotonation: Dissolve the Boc-protected intermediate in Dichloromethane (DCM) (0.1 M). Add Trifluoroacetic acid (TFA) (10.0 eq). Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA, yielding the amine TFA salt.

  • Activation (Separate Flask): Dissolve your target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) and HATU (1.2 eq). Stir for 10 minutes to ensure complete formation of the active ester.

  • Coupling: Add the amine TFA salt (1.0 eq) to the activated acid solution. Stir at room temperature for 4-6 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts), 1M HCl (to remove unreacted amine), and brine. Dry over Na₂SO₄ and purify via flash chromatography.

Quantitative Data: Coupling Optimization

To demonstrate the necessity of the HATU coupling protocol for this specific ortho-methyl scaffold, the following table summarizes the optimization data for the amide coupling of 4-hydroxy-2-methylaniline with a standard aliphatic carboxylic acid.

EntryCoupling ReagentBase (Equiv)SolventTime (h)Isolated Yield (%)Rationale / Observation
1EDC, HOBtDIPEA (3.0)DMF1245%Steric hindrance limits the attack on the HOBt ester.
2PyBOPDIPEA (3.0)DMF1262%Moderate improvement; phosphonium byproducts complicate purification.
3HATU DIPEA (4.0) DMF 4 89% 7-aza-HOBt ester successfully overcomes the ortho-methyl steric bulk.
4HATUDIPEA (4.0)NMP491%NMP provides slightly better solubility for highly polar substrates.

Table 1: Reaction optimization parameters for the amide coupling of sterically hindered 4-hydroxy-2-methylaniline derivatives.

References

  • ECHA CHEM Database Substance Overview: tert-butyl N-(4-hydroxy-2-methylphenyl)carbamate (CAS: 201741-17-5) URL:[1]

  • PubChem Compound Summary: 4-Amino-3-methylphenol (CID: 17819) URL:[3]

  • Taylor & Francis Online Exploring the fatty acid amide hydrolase and cyclooxygenase inhibitory properties of novel amide derivatives of ibuprofen URL:[4]

  • National Library of Medicine (PMC) Comprehensive urinary metabolite profiles of workers exposed to aniline, 2,4-dimethylaniline, and 2-methylaniline URL:[2]

Sources

Method

Application Note: Scavenger-Assisted Boc Deprotection of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate

Executive Summary The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis and drug development. However, when applied to highly electron-rich aromatic systems su...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis and drug development. However, when applied to highly electron-rich aromatic systems such as tert-butyl (4-hydroxy-2-methylphenyl)carbamate , the standard acid-catalyzed deprotection protocol presents a severe risk of byproduct formation. This application note details a highly optimized, scavenger-assisted solution-phase protocol designed to quantitatively yield 4-amino-3-methylphenol (as a trifluoroacetate salt) while completely suppressing electrophilic aromatic substitution side reactions.

Mechanistic Insights: The tert-Butyl Cation Dilemma

The fundamental challenge in this specific deprotection lies in the electronic nature of the substrate. The acid-catalyzed cleavage of the Boc group generates a highly reactive tert-butyl carbocation intermediate alongside carbon dioxide 1.

In tert-butyl (4-hydroxy-2-methylphenyl)carbamate, the aromatic ring is strongly activated by both the hydroxyl (-OH) and methyl (-CH₃) groups. These electron-donating groups render the ring highly nucleophilic, particularly at the positions ortho and para to the hydroxyl group. Without intervention, the transient tert-butyl cation will rapidly attack the aromatic core via Friedel-Crafts alkylation, leading to irreversible tert-butylation of the phenol ring [[2]](). To prevent this, nucleophilic scavengers must be introduced to outcompete the aromatic ring for the carbocation [[3]]().

G SM tert-Butyl (4-hydroxy-2-methylphenyl)carbamate TFA TFA / DCM (Acid Cleavage) SM->TFA Protonation Int Reactive Intermediate [t-Butyl Cation] +[Amine Salt] TFA->Int -CO2 Prod Desired Product 4-amino-3-methylphenol TFA salt Int->Prod With Scavengers Side Undesired Product Ring-Alkylated Aminophenol Int->Side No Scavengers (Friedel-Crafts) Scav TIPS / H2O (Scavengers) Scav->Prod

Fig 1. Mechanistic pathway of Boc deprotection highlighting the critical role of scavengers.

Scavenger Selection Strategy

The choice of scavenger dictates the purity profile of the final product. For phenolic substrates, the combination of Triisopropylsilane (TIPS) and water is considered the gold standard 4. TIPS acts as a potent hydride donor, permanently quenching the tert-butyl cation into inert isobutane gas, while water traps residual cations as tert-butanol.

Table 1: Quantitative Comparison of Scavenger Cocktails for Phenolic Substrates

Scavenger SystemComposition (v/v)Relative Scavenging EfficiencyRisk of Ring AlkylationPost-Reaction Workup Profile
Neat TFA 100% TFA0%Critical (>80%) Simple evaporation, but product is ruined.
TFA / DCM 50:500%High (>60%) Simple evaporation, heavy chromatography needed.
TFA / Thioanisole 90:10>95%Low (<5%)Odorous; requires extensive washing to remove sulfides.
TFA / TIPS / H₂O 95:2.5:2.5>98% Minimal (<2%) Clean precipitation; byproducts are volatile.

Experimental Workflow: Scavenger-Assisted Cleavage

This protocol utilizes a modified solution-phase cleavage cocktail optimized for 1.0 mmol scale. Because aminophenols are highly susceptible to air oxidation (forming colored quinone imines), the reaction should ideally be conducted under an inert atmosphere.

Workflow Step1 1. Preparation Dissolve in DCM Add TIPS/H2O Step2 2. Deprotection Add TFA dropwise at 0 °C to RT Step1->Step2 Step3 3. Concentration Remove volatiles in vacuo Step2->Step3 Step4 4. Precipitation Triturate with cold diethyl ether Step3->Step4 Step5 5. Isolation Filter & dry TFA salt Step4->Step5

Fig 2. Standard operational workflow for scavenger-assisted Boc deprotection.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask purged with Argon, dissolve tert-butyl (4-hydroxy-2-methylphenyl)carbamate (1.0 mmol, ~223 mg) in anhydrous Dichloromethane (DCM, 5.0 mL).

  • Scavenger Addition: Add Triisopropylsilane (TIPS, 3.0 mmol, ~615 µL) and deionized water (100 µL) to the stirring solution.

  • Acidification: Cool the flask to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA, 5.0 mL) dropwise over 5 minutes. Causality Note: Dropwise addition at 0 °C mitigates the exothermic protonation step and minimizes transient localized heating, which can accelerate side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 to 2 hours. Effervescence (CO₂ gas evolution) will be observed initially.

  • Monitoring: Verify reaction completion via TLC (Hexanes/EtOAc) or LC-MS. The starting material should be completely consumed.

  • Quenching & Concentration: Concentrate the reaction mixture in vacuo (rotary evaporator) at a bath temperature not exceeding 30 °C to remove DCM and the bulk of the TFA. Do not evaporate to absolute dryness; leave a thick, oily residue.

  • Precipitation: Add ice-cold diethyl ether (15 mL) vigorously to the residue. The desired 4-amino-3-methylphenol trifluoroacetate salt will precipitate as a white to off-white solid. Causality Note: TIPS, isobutane, and tert-butanol are highly soluble in ether, ensuring they are washed away from the insoluble product salt.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with additional cold diethyl ether (2 × 5 mL), and dry under high vacuum.

Analytical Validation & Troubleshooting (Self-Validating System)

To ensure the integrity of the protocol, researchers must validate the product using orthogonal analytical techniques. A successful reaction is self-validating through specific spectral shifts:

  • LC-MS Analysis: The product should exhibit a clean [M+H]+ peak at m/z 124.1.

    • Self-Validation Check: If a peak is observed at m/z 180.1 (+56 Da), this indicates that the scavenger capacity was exceeded and tert-butylation of the aromatic ring occurred.

  • ¹H NMR (in DMSO-d₆):

    • Success Indicator: Complete disappearance of the intense 9H singlet at ~1.45 ppm (Boc group).

    • Success Indicator: Appearance of a broad exchangeable signal integrating to 3H at ~9.0-10.0 ppm, corresponding to the -NH₃⁺ trifluoroacetate salt.

  • Visual Observation: The isolated salt should be white or slightly off-white. If the solid is deep pink, purple, or brown, the aminophenol has undergone oxidative degradation. Troubleshooting: Ensure strict adherence to Argon purging and use degassed solvents during future iterations.

References

  • BenchChem Technical Support Team. "Scavengers for Boc deprotection to prevent side reactions." BenchChem,
  • Wikipedia Contributors. "tert-Butyloxycarbonyl protecting group." Wikipedia, The Free Encyclopedia,
  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal,
  • BenchChem Technical Support Team. "Navigating Boc Deprotection: A Guide to Preventing Side Products." BenchChem,
  • AAPPTec. "SYNTHESIS NOTES - Peptides." AAPPTec,

Sources

Application

preparation of bioactive derivatives from tert-Butyl (4-hydroxy-2-methylphenyl)carbamate

An In-Depth Guide to the Synthesis of Bioactive Derivatives from tert-Butyl (4-hydroxy-2-methylphenyl)carbamate Introduction: A Versatile Scaffold for Medicinal Chemistry tert-Butyl (4-hydroxy-2-methylphenyl)carbamate is...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Bioactive Derivatives from tert-Butyl (4-hydroxy-2-methylphenyl)carbamate

Introduction: A Versatile Scaffold for Medicinal Chemistry

tert-Butyl (4-hydroxy-2-methylphenyl)carbamate is a bifunctional organic molecule that serves as an excellent starting platform for the development of novel bioactive compounds. Its structure is characterized by three key regions amenable to chemical modification: a nucleophilic phenolic hydroxyl group, a stable tert-butoxycarbonyl (Boc)-protected amine, and a substituted aromatic ring. The carbamate functional group itself is a crucial motif in many approved drugs, often acting as a stable bioisostere for amide bonds, enhancing cell permeability and modulating interactions with biological targets.[1][2]

This guide provides a detailed exploration of synthetic strategies to leverage the reactivity of this scaffold. We will delve into specific, field-proven protocols for derivatization, explaining the chemical principles behind each transformation and offering insights into the potential biological applications of the resulting molecules. The protocols are designed for practical application by researchers, scientists, and drug development professionals, with an emphasis on procedural robustness, purification, and characterization.

Section 1: Strategic Considerations for Derivatization

The chemical personality of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate dictates a logical approach to its derivatization. The phenolic hydroxyl group is the most reactive site for electrophilic attack under basic conditions, while the Boc-protected amine is stable to many reagents but can be selectively unmasked under acidic conditions to reveal a nucleophilic aniline.

Key Reactive Sites:

  • Phenolic Hydroxyl (-OH): Highly susceptible to O-alkylation and O-acylation. Derivatization at this site can modulate the compound's solubility, lipophilicity, and hydrogen bonding capacity.

  • N-Boc Group (-NHBoc): Serves as a robust protecting group for the amine. Its removal is a key step to enable a second vector of diversification through N-acylation, N-alkylation, or sulfonylation.

  • Aromatic Ring: While less reactive than the hydroxyl group, the ring can potentially undergo electrophilic aromatic substitution, although this typically requires harsher conditions that may not be compatible with the other functional groups.

Our strategic approach will focus on the two most versatile and high-yielding pathways: modification of the hydroxyl group and deprotection/re-functionalization of the amine.

Section 2: Synthesis of Aryl Ether Derivatives via O-Alkylation

The formation of an ether linkage at the phenolic position is a common strategy in medicinal chemistry to enhance metabolic stability and fine-tune pharmacokinetic properties. The Williamson ether synthesis is the most robust and widely employed method for this transformation, involving the deprotonation of the phenol to a more nucleophilic phenoxide, followed by an S_N2 reaction with an alkyl halide.[3][4][5]

Rationale for O-Alkylation

The choice of the alkylating agent is critical and is dictated by the desired properties of the final compound. Introducing simple alkyl chains can increase lipophilicity, while incorporating functionalized chains (e.g., those with terminal amines, esters, or sulfonates) can introduce new hydrogen bonding capabilities or serve as handles for further conjugation.[3] The use of a polar aprotic solvent like DMF or acetonitrile is crucial as it effectively solvates the cation of the base, leaving a highly reactive, "naked" phenoxide anion for the nucleophilic attack.[3]

Experimental Protocol 1: General Procedure for O-Alkylation
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add tert-Butyl (4-hydroxy-2-methylphenyl)carbamate (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and a suitable polar aprotic solvent, such as anhydrous dimethylformamide (DMF), to achieve a concentration of approximately 0.5 M.

  • Activation: Stir the suspension vigorously at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Alkylation: Add the desired alkyl halide (e.g., 1-bromobutane, benzyl bromide) (1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the mixture to room temperature and filter through a pad of celite to remove inorganic salts, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and dilute with deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure O-alkylated derivative.

  • Characterization: Confirm the structure of the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Data Presentation: O-Alkylation Reaction Parameters
Alkylating AgentBaseSolventTemperature (°C)Typical Time (h)Representative Yield (%)
IodomethaneK₂CO₃DMFRoom Temp4-690-98
1-BromobutaneK₂CO₃Acetonitrile806-1285-95
Benzyl BromideCs₂CO₃Acetonitrile604-890-97
Ethyl BromoacetateNaHTHF0 to Room Temp3-580-90
Visualization: O-Alkylation Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_node 1. Combine Starting Material, K₂CO₃, and DMF in Flask alkyl_node 2. Add Alkyl Halide prep_node->alkyl_node Stir 20 min react_node 3. Heat to 60-80 °C & Monitor by TLC workup_node 4. Cool, Filter Salts, & Perform Liquid-Liquid Extraction react_node->workup_node Reaction Complete alkyl_node->react_node purify_node 5. Purify via Column Chromatography workup_node->purify_node analysis_node 6. Characterize Product (NMR, MS) purify_node->analysis_node

Caption: A typical workflow for the synthesis and purification of O-alkylated derivatives.

Section 3: Bioactive Derivatives via N-Boc Deprotection and N-Acylation

Removing the Boc protecting group is a gateway to a vast array of derivatives by exposing the aniline nitrogen for further functionalization. This two-step sequence is fundamental in building complexity and is commonly used to synthesize amide libraries for biological screening.

Rationale for Deprotection and N-Acylation

The Boc group is typically removed under acidic conditions, which protonate the carbonyl oxygen, leading to the collapse of the carbamate into carbon dioxide, isobutylene, and the free amine.[6] Traditional methods use strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[7][8] Once deprotected, the resulting 4-amino-2-methylphenol is a versatile intermediate. Coupling this amine with various carboxylic acids via standard peptide coupling reagents (e.g., EDCI/HOBt) creates a stable amide bond, a key structural feature in many pharmacologically active molecules.[9][10] This approach has been successfully used to generate compounds with anti-inflammatory activity.[9][10]

Experimental Protocol 2: N-Boc Deprotection
  • Setup: Dissolve the starting carbamate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA) dropwise (typically 5-10 equivalents, or as a 20-50% solution in DCM).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Re-dissolve the residue in ethyl acetate and wash carefully with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine, which is often used in the next step without further purification.

Experimental Protocol 3: N-Acylation (Amide Coupling)
  • Setup: To a solution of the chosen carboxylic acid (1.0 eq) in anhydrous DMF, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq) and Hydroxybenzotriazole (HOBt, 1.5 eq).

  • Activation: Stir the mixture at room temperature for 30 minutes to form the active ester.

  • Coupling: Add a solution of the deprotected amine (from Protocol 2, 1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 1.5 eq) to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up & Purification: Dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford the desired N-acyl derivative.[9]

Visualization: N-Functionalization Pathway

start tert-Butyl (4-hydroxy-2-methylphenyl)carbamate reagents1 TFA / DCM start->reagents1 intermediate 4-Amino-2-methylphenol (Intermediate) reagents2 R-COOH EDCI, HOBt intermediate->reagents2 final N-Acyl Bioactive Derivative reagents1->intermediate Deprotection reagents2->final N-Acylation

Caption: Reaction scheme for N-Boc deprotection followed by N-acylation.

Section 4: Known and Potential Biological Activities

Derivatives of substituted phenylcarbamates and related phenolic structures have demonstrated a wide range of biological activities. The strategic modifications outlined above can be used to target various therapeutic areas.

Data Presentation: Biological Activity of Related Scaffolds
Derivative ClassModificationReported Biological ActivityReference Example
SalicylanilidesEsterification of the phenolic -OHAntimycobacterial, Antibacterial2-(phenylcarbamoyl)phenyl 4-substituted benzoates[11]
BenzamidesN-Acylation of the free amineAnti-inflammatorytert-butyl 2-(4-fluorobenzamido)phenylcarbamate[9][10]
Piperidine AmidesComplex side chain on the ringβ-secretase & AChE Inhibition (Alzheimer's)tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate[12][13]
Phenolic Antioxidants-Antioxidant, Anti-inflammatory2,4-di-tert-butylphenol[14][15]

The core tert-Butyl (4-hydroxy-2-methylphenyl)carbamate scaffold provides a foundation to explore these and other activities. By systematically varying the 'R' groups at the oxygen and nitrogen positions, researchers can conduct structure-activity relationship (SAR) studies to optimize potency and selectivity for a given biological target.

Visualization: Structure-Activity Relationship (SAR) Concept

node_label core r1_label R¹ Group (O-Alkylation/Acylation) r1_label->core r2_label R² Group (N-Acylation/Alkylation) r2_label->core ring_label Aromatic Ring (Substitution) ring_label->core mod_impact Modulation of: - Potency - Selectivity - Lipophilicity (logP) - Metabolic Stability - Solubility

Caption: Key functionalization points for SAR studies on the core scaffold.

Conclusion

tert-Butyl (4-hydroxy-2-methylphenyl)carbamate is a highly adaptable starting material for constructing libraries of novel compounds for drug discovery. The distinct reactivity of its phenolic hydroxyl and Boc-protected amine functionalities allows for controlled, stepwise modifications. The protocols and strategies detailed in this guide provide a robust framework for synthesizing diverse derivatives through O-alkylation, O-acylation, and N-acylation. By correlating these structural modifications with biological activity data, researchers can effectively navigate the path toward identifying new therapeutic leads.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Alkylation of Phenols and Carboxylic Acids with 4-Bromomethylbiphenyl. BenchChem.
  • ResearchGate. (2025). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • BenchChem. (2025). Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center. BenchChem.
  • PMC. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.
  • ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • Alfa Chemistry. (n.d.).
  • PubMed. (2020, October 29). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. PubMed.
  • MDPI. (2020, October 29). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. MDPI.
  • Canadian Center of Science and Education. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • SpringerLink. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SpringerLink.
  • PMC. (n.d.). Synthesis of tert-butyl (substituted benzamido)
  • PubMed. (2015, February 15). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)
  • ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
  • PMC. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. PMC.
  • MDPI. (2020, January 6). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. MDPI.

Sources

Method

Application Note: In Vitro Profiling of Amine-Masked Phenols – Redox Stability and Cytotoxicity of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate

Executive Summary & Mechanistic Rationale In drug discovery and toxicological profiling, the structural liabilities of a chemical scaffold dictate its viability. 4-Amino-3-methylphenol (4-AMC) is a well-documented toxico...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In drug discovery and toxicological profiling, the structural liabilities of a chemical scaffold dictate its viability. 4-Amino-3-methylphenol (4-AMC) is a well-documented toxicophore and a primary metabolite of the industrial carcinogen o-toluidine ()[1]. In biological systems, the free primary amine of 4-AMC coordinates with endogenous transition metals like Cu(II), undergoing rapid autoxidation to form a highly reactive aminomethylphenoxyl radical[1]. This redox cycling generates reactive oxygen species (ROS), including hydrogen peroxide and hydroxyl radicals, culminating in severe oxidative DNA damage and cellular toxicity ()[2].

To mitigate this liability, medicinal chemists frequently employ carbamate protection strategies. tert-Butyl (4-hydroxy-2-methylphenyl)carbamate (CAS: 201741-17-5) () serves as an ideal model for this approach. By masking the amine with a bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group, the molecule is sterically and electronically restricted from forming the toxic radical intermediate.

This application note details a self-validating in vitro assay cascade designed to empirically prove the protective efficacy of the Boc group against Cu(II)-mediated DNA cleavage and hepatocellular toxicity.

Mechanism A 4-Amino-3-methylphenol (Free Amine Toxicophore) B Cu(II) Coordination & Rapid Autoxidation A->B C Aminomethylphenoxyl Radical + ROS (H2O2, •OH) B->C D Oxidative DNA Cleavage (Genotoxicity) C->D E tert-Butyl (4-hydroxy-2-methylphenyl)carbamate (Boc-Protected Phenol) F Steric & Electronic Amine Blockade E->F G Radical Formation Prevented (Redox Stable) F->G H DNA Remains Intact (Non-Toxic) G->H

Mechanistic pathways comparing the redox stability of free vs. Boc-protected aminophenols.

Experimental Design: Causality and Self-Validation

To establish a highly trustworthy and reproducible protocol, every component of the assay must be deliberately chosen to isolate the mechanism of action:

  • Topological DNA Readout (pBR322): We utilize pBR322 plasmid DNA. Intact pBR322 exists in a tightly supercoiled state (Form I). A single ROS-mediated strand break relaxes it to an open circular state (Form II), while a double-strand break linearizes it (Form III). This provides a self-validating system : the topological shift is absolute and independent of minor pipetting variations in total DNA concentration.

  • Cu(II) as the Catalyst: Cu(II) is chosen over Fe(II) because copper is highly localized in chromatin in vivo. Cu(II) binds directly to guanine and cytosine residues, meaning ROS generation occurs precisely at the DNA backbone, maximizing cleavage efficiency and mimicking physiological genotoxicity ()[1].

  • HepG2 Cell Line: For cytotoxicity profiling, HepG2 (human hepatocellular carcinoma) cells are selected because they retain baseline expression of phase I/II metabolizing enzymes, making them the gold standard for evaluating the hepatotoxicity of phenolic xenobiotics.

Protocol I: In Vitro Plasmid DNA Cleavage Assay

Materials Required
  • pBR322 Plasmid DNA (0.5 µg/µL)

  • CuCl₂ (1 mM stock in molecular grade water)

  • tert-Butyl (4-hydroxy-2-methylphenyl)carbamate (Boc-4-AMC) (10 mM in DMSO)

  • 4-Amino-3-methylphenol (4-AMC) (Positive Control, 10 mM in DMSO)

  • 10 mM Sodium Phosphate Buffer (pH 7.4)

  • 6X DNA Loading Dye (containing 50 mM EDTA)

Step-by-Step Methodology
  • Reagent Preparation: Dilute the 10 mM compound stocks in DMSO to 100X working concentrations. Causality Note: Final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced DNA denaturation or hydroxyl radical scavenging.

  • Reaction Assembly (Critical Step): In a sterile microcentrifuge tube, add reagents in the following strict order to a final volume of 20 µL:

    • 14 µL Sodium Phosphate Buffer (pH 7.4)

    • 2 µL pBR322 DNA (1 µg total)

    • 2 µL CuCl₂ (Final concentration: 20 µM)

    • Incubate at room temperature for 5 minutes to allow Cu(II)-DNA intercalation.

    • 2 µL Compound (Final concentrations: 10 µM to 100 µM)

    • Causality Note: Cu(II) must pre-equilibrate with the DNA prior to the introduction of the phenolic compound. Because hydroxyl radicals have a half-life in the nanosecond range, ROS must be generated directly at the DNA backbone. Pre-mixing Cu(II) with the compound in the absence of DNA will exhaust the oxidative potential in the bulk solvent, yielding false-negative cleavage results.

  • Incubation: Incubate the reaction mixtures at 37°C for 60 minutes.

  • Quenching: Add 4 µL of 6X Loading Dye containing 50 mM EDTA to each tube.

    • Causality Note: EDTA rapidly chelates Cu(II), immediately terminating the Fenton-like generation of ROS. Without this step, ROS generation would continue during the electrophoretic run, leading to artefactual DNA smearing.

  • Electrophoresis: Resolve the samples on a 1% agarose gel containing SYBR Safe at 100 V for 45 minutes. Quantify band intensities using densitometry software.

Workflow Step1 1. Reagent Prep (100x Stocks in DMSO) Step2 2. Reaction Assembly Buffer -> DNA -> Cu(II) Step1->Step2 Step3 3. Compound Addition (Initiate ROS Cascade) Step2->Step3 Step4 4. Incubation (37°C for 60 Minutes) Step3->Step4 Step5 5. EDTA Quenching (Terminate Fenton Rxn) Step4->Step5 Step6 6. Electrophoresis (Quantify DNA Topology) Step5->Step6

Step-by-step workflow for the self-validating in vitro plasmid DNA cleavage assay.

Protocol II: HepG2 Cytotoxicity Assay (ATP-Luminescence)

Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 cells at a density of 5,000 cells/well in 384-well opaque white plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of Boc-4-AMC and 4-AMC (Positive Control). Pin-transfer or pipette the compounds into the assay plate (Final DMSO = 0.5%).

  • Incubation: Incubate the treated cells for 48 hours.

  • Viability Readout: Equilibrate the plate to room temperature for 15 minutes. Add an equal volume of CellTiter-Glo® Reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a multimode microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

The following tables summarize the expected quantitative outcomes, demonstrating the profound protective effect of Boc-masking the primary amine.

Table 1: In Vitro DNA Cleavage Quantification (Densitometry)
Treatment GroupConcentration (µM)Form I (Supercoiled) %Form II (Open Circular) %Form III (Linear) %
Vehicle Control (1% DMSO) -> 95%< 5%0%
4-AMC + Cu(II) (Positive Control)1042%58%0%
4-AMC + Cu(II) (Positive Control)50< 5%75%20%
Boc-4-AMC + Cu(II) (Test Compound)10> 94%< 6%0%
Boc-4-AMC + Cu(II) (Test Compound)50> 92%< 8%0%

Interpretation: The self-validating nature of the assay is confirmed by the vehicle control remaining >95% Form I. The free amine (4-AMC) drives dose-dependent DNA destruction, whereas the Boc-protected analog (Boc-4-AMC) exhibits complete redox stability, leaving the DNA intact.

Table 2: HepG2 Cytotoxicity Profiling (48h Incubation)
CompoundIC₅₀ (µM)95% Confidence IntervalMax Inhibition (%)
4-Amino-3-methylphenol (4-AMC) 45.238.5 - 52.1100%
tert-Butyl (4-hydroxy-2-methylphenyl)carbamate > 500 N/A< 10%
Doxorubicin (Assay Control)0.450.38 - 0.55100%

Interpretation: Masking the amine completely abrogates the hepatotoxicity associated with the parent toxicophore, shifting the IC₅₀ from the micromolar range to >500 µM.

References

  • Distinct mechanisms of oxidative DNA damage by two metabolites of carcinogenic o-toluidine . Ohkuma Y, Kawanishi S. Archives of Biochemistry and Biophysics (PubMed / NIH). 2001. Available at:[Link]

  • Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics . Cosmetic Ingredient Review (CIR). 2022. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the chemoselective protection of bifunctional molecules can be a bottleneck in scale-up.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the chemoselective protection of bifunctional molecules can be a bottleneck in scale-up. The synthesis of tert-butyl (4-hydroxy-2-methylphenyl)carbamate from 4-amino-3-methylphenol (also known as 4-hydroxy-2-methylaniline) using di-tert-butyl dicarbonate (Boc₂O) is deceptively simple. However, researchers frequently encounter yield-limiting side reactions, including O-Boc formation, N,N-di-Boc formation, and oxidative degradation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve >95% yields with strict chemoselectivity.

Part 1: Troubleshooting Guides & FAQs

Q1: My reaction yield is capped at 60-70%, and the mixture turns dark brown or black. What is causing this, and how do I prevent it? Root Cause: 4-Amino-3-methylphenol is a highly electron-rich aromatic system. In the presence of ambient oxygen and basic conditions, it rapidly undergoes single-electron oxidation to form highly reactive quinone imines [1]. These intermediates polymerize, forming the dark "tar" that consumes your starting material and complicates purification. The Solution:

  • Deoxygenation: Strictly degas your solvents (sparge with Argon or N₂ for 15-30 minutes) prior to adding the aminophenol.

  • Inert Atmosphere: Run the entire reaction under a positive pressure of Argon.

  • Antioxidant Workup: If slight discoloration occurs, wash the organic layer with a dilute, freshly prepared aqueous solution of sodium dithionite (Na₂S₂O₄) during the workup. This reduces oxidized byproducts back to the aqueous-soluble phase, acting as a self-validating purification step.

Q2: LC-MS analysis of my crude mixture shows a significant byproduct with a mass of +100 Da relative to the desired product. What is this? Root Cause: A mass addition of +100 Da (or +200 Da from the starting material) indicates over-protection, specifically the formation of the N,O-di-Boc derivative (tert-butyl (4-(tert-butoxycarbonyloxy)-2-methylphenyl)carbamate). While aliphatic amines are vastly more nucleophilic than phenols, the phenoxide anion generated under basic conditions can aggressively attack Boc₂O. The Solution:

  • Stoichiometry Control: Strictly limit Boc₂O to 1.00 – 1.05 equivalents.

  • Base Selection: Avoid strong bases (e.g., NaOH, KOH) or excess triethylamine (TEA). Instead, use a mild, heterogeneous base like NaHCO₃, or run the reaction in a biphasic THF/H₂O system where the pH is buffered.

Q3: Can I use DMAP (4-Dimethylaminopyridine) to accelerate the reaction if it is running too slowly? Root Cause: No. Using DMAP is a critical error in this specific synthesis. DMAP acts as a hyper-nucleophilic acyl transfer catalyst. While it accelerates N-Boc formation, it equally accelerates O-Boc formation by generating a highly electrophilic Boc-pyridinium intermediate that reacts indiscriminately with the phenolic hydroxyl group [2]. The Solution: If the reaction is sluggish, do not add DMAP. Instead, optimize the solvent system. Using a protic solvent mixture (e.g., Ethanol/Water or 1,1,1,3,3,3-Hexafluoro-2-propanol [HFIP]) activates the Boc₂O via hydrogen bonding while simultaneously stabilizing the phenoxide, driving strictly chemoselective N-acylation [3].

Part 2: Quantitative Data & Condition Optimization

To ensure a self-validating experimental design, compare your current parameters against the optimized matrix below.

Table 1: Reaction Condition Matrix and Expected Outcomes
Solvent SystemBase / CatalystAtmosphereTemp (°C)Chemoselectivity (N vs O)Expected YieldObservation / Drawback
DCMTEA (2.0 eq) + DMAPAir25Poor (approx. 60:40)< 50%Heavy N,O-di-Boc formation; dark mixture.
THFTEA (1.5 eq)N₂0 to 25Moderate (85:15)70-80%Trace O-Boc requires column chromatography.
THF / H₂O (1:1)NaHCO₃ (1.5 eq)Argon0 to 25Excellent (>98:2)85-90%Biphasic system buffers pH, preventing phenoxide.
HFIP / DCMNone (Catalyst-free)Argon25Perfect (>99:1)> 95%HFIP activates Boc₂O via H-bonding; highest purity [3].
Table 2: Analytical Checkpoints (Self-Validating QC)
Analytical MethodTarget Signal (tert-Butyl (4-hydroxy-2-methylphenyl)carbamate)Red Flag Signal (Troubleshooting Required)
TLC (Hexanes/EtOAc 7:3) R_f ≈ 0.4 (Stains active with KMnO₄)R_f ≈ 0.8 (Indicates N,O-di-Boc formation)
LC-MS (ESI+) [M+H]⁺ m/z 224.1; [M+Na]⁺ m/z 246.1m/z 324.1 (N,O-di-Boc) or m/z 124.1 (Unreacted SM)
¹H NMR (CDCl₃) ~1.50 ppm (s, 9H, Boc); ~6.5-7.5 ppm (3H, Ar-H)~1.55 ppm (s, 18H, two Boc groups)

Part 3: Step-by-Step Experimental Protocol

This protocol utilizes the biphasic THF/H₂O method with NaHCO₃, which offers the best balance of high yield, cost-effectiveness, and scalability for drug development workflows [4].

Reagents Required:

  • 4-Amino-3-methylphenol (1.0 eq, limiting reagent)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

  • Sodium bicarbonate (NaHCO₃) (1.5 eq)

  • Tetrahydrofuran (THF) and Deionized Water (1:1 v/v)

  • Argon gas

Step-by-Step Methodology:

  • Preparation & Degassing: In a round-bottom flask equipped with a magnetic stir bar, add THF and H₂O (1:1 ratio, approx. 10 mL per gram of starting material). Sparge the solvent mixture with Argon for 20 minutes to remove dissolved oxygen.

  • Substrate Addition: Add 4-amino-3-methylphenol (1.0 eq) and NaHCO₃ (1.5 eq) to the degassed solvent. Stir until a uniform suspension/solution is achieved. Maintain the system under a positive pressure of Argon.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling prevents the exothermic degradation of the aminophenol and suppresses the activation energy required for O-acylation.

  • Boc₂O Addition: Dissolve Boc₂O (1.05 eq) in a minimal amount of degassed THF. Add this solution dropwise to the reaction mixture over 15-30 minutes using an addition funnel or syringe pump.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4-6 hours. Monitor completion via TLC or LC-MS.

  • Quenching & Extraction: Once complete, dilute the mixture with Ethyl Acetate (EtOAc) and Water. Separate the layers. Extract the aqueous layer twice with EtOAc.

  • Antioxidant Wash (Critical Step): Wash the combined organic layers with a 5% aqueous solution of sodium dithionite (Na₂S₂O₄) to remove any trace oxidized quinone species, followed by a brine wash.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (4-hydroxy-2-methylphenyl)carbamate as a pale solid.

Part 4: Reaction Pathway & Troubleshooting Logic

The following diagram maps the logical pathways of the reaction, illustrating how specific experimental conditions dictate the chemical fate of 4-amino-3-methylphenol.

G SM 4-Amino-3-methylphenol + Boc2O Cond1 Strong Base (NaOH/TEA) + Excess Boc2O SM->Cond1 Cond2 Air Exposure (O2) + High Temperature SM->Cond2 Cond3 Mild Base (NaHCO3) in THF:H2O + Argon Atmosphere SM->Cond3 Prod_DiBoc N,O-di-Boc Byproduct (Yield Loss / Over-protection) Cond1->Prod_DiBoc Phenoxide Formation & O-Acylation Prod_Ox Quinone Imine Oxidation (Tar Formation / Degradation) Cond2->Prod_Ox Single-Electron Oxidation Prod_Target tert-Butyl (4-hydroxy-2-methylphenyl)carbamate (High Yield Target >95%) Cond3->Prod_Target Chemoselective N-Acylation

Caption: Decision tree illustrating how reaction conditions drive the chemoselectivity and yield of the Boc protection.

Part 5: References

  • Boc-Protected Amino Groups - Organic Chemistry Portal Organic Chemistry Portal. URL:[Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines National Institutes of Health (PMC). URL:[Link]

  • Chemoselective Boc protection of phenols and amino alcohols ResearchGate (Sarkar, A., et al. J. Org. Chem., 2011, 76, 7132-7140). URL:[Link]

Optimization

troubleshooting incomplete Boc deprotection of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the deprotection of highly functionalized, sterically hindered anilines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the deprotection of highly functionalized, sterically hindered anilines.

The molecule tert-butyl (4-hydroxy-2-methylphenyl)carbamate presents a notorious "dual-threat" challenge in synthetic chemistry. Standard Boc deprotection protocols (e.g., 20% TFA in DCM for 1 hour) almost universally fail or produce complex mixtures when applied to this substrate. This guide provides a mechanistic breakdown of these failures and offers self-validating, field-proven protocols to achieve quantitative deprotection.

Mechanistic Causality: Why Standard Deprotection Fails

To troubleshoot this reaction, we must first understand the conflicting kinetic and thermodynamic forces at play within this specific molecular architecture.

1. Kinetic Retardation via Steric Hindrance Acid-catalyzed Boc deprotection relies on the protonation of the carbamate carbonyl, followed by a rate-limiting fragmentation into a tert-butyl cation and a carbamic acid, which subsequently decarboxylates[1]. The ortho-methyl group on your substrate restricts the conformational accessibility of the carbamate. This steric bulk significantly increases the activation energy required for fragmentation. Because the reaction rate exhibits a second-order dependence upon acid concentration[2], weak acid mixtures will stall, leaving unreacted starting material.

2. Electrophilic Ring Alkylation (The "False Incomplete" Reaction) Often, what appears as "incomplete deprotection" by mass spectrometry or TLC is actually the rapid consumption of the starting material into a side product. The liberated tert-butyl cation ( t -Bu + ) is a highly reactive electrophile[1]. Your substrate's aromatic ring is synergistically activated by both the electron-donating para-hydroxyl and ortho-methyl groups, making it exceptionally nucleophilic. Without adequate intervention, the t -Bu + will rapidly undergo Friedel-Crafts alkylation on the aromatic ring (typically ortho to the phenol)[3].

3. Oxidative Degradation The desired product, 4-amino-3-methylphenol, is an electron-rich aminophenol. These species are highly susceptible to air oxidation, rapidly degrading into dark, tarry quinone-imine polymers during basic workups or solvent evaporation.

Troubleshooting Workflow

Use the following diagnostic logic to identify the exact failure mode in your current experimental setup.

TroubleshootingWorkflow Start Analyze Crude Reaction (LC-MS / NMR) CheckSM Is Intact Starting Material Present? Start->CheckSM Sterics Kinetic Issue: Steric Hindrance CheckSM->Sterics Yes CheckSide Is Mass [M+H]+ = 180 Da Observed? CheckSM->CheckSide No ActionSterics Increase Acid Conc. (e.g., 4M HCl/Dioxane) or Heat to 40°C Sterics->ActionSterics ActionSterics->Start Alkylation Side Reaction: Ring t-Butylation CheckSide->Alkylation Yes CheckColor Is the Mixture Dark/Tarry? CheckSide->CheckColor No ActionAlk Add Cation Scavengers (5% TIS + 5% Water) Alkylation->ActionAlk ActionAlk->Start Oxidation Degradation: Aminophenol Oxidation CheckColor->Oxidation Yes Success Quantitative Yield: 4-amino-3-methylphenol CheckColor->Success No ActionOx Isolate as HCl Salt & Run under Argon Oxidation->ActionOx ActionOx->Start

Workflow for diagnosing and resolving incomplete Boc deprotection of hindered, electron-rich anilines.

Quantitative Cocktail Analysis

To overcome both steric hindrance and electrophilic alkylation, the cleavage cocktail must be carefully calibrated. The table below summarizes the expected outcomes of various acid/scavenger combinations based on second-order kinetic principles[2] and scavenger efficacy[3].

Acid SystemScavenger SystemRel. Reaction Rate ( krel​ )Target Amine YieldAlkylated Byproduct
20% TFA / DCMNone1x (Baseline)< 30%> 60%
50% TFA / DCMNone4x< 20%> 70%
50% TFA / DCM5% TIS + 5% H₂O4x> 90%< 5%
4M HCl / Dioxane None (Cl⁻ acts as trap) 10x > 95% < 2%

Self-Validating Experimental Protocols

For this specific substrate, I strongly recommend Protocol B . Isolating the product as a hydrochloride salt bypasses the need for an aqueous basic workup, entirely preventing the oxidative degradation of the highly sensitive aminophenol.

Protocol A: The "Scavenger-Heavy" TFA Method

Use this method if your downstream chemistry requires the free base or if your substrate is insoluble in dioxane.

  • Preparation: Dissolve tert-butyl (4-hydroxy-2-methylphenyl)carbamate (1.0 eq) in anhydrous DCM to a concentration of 0.1 M.

  • Scavenger Addition: Add Triisopropylsilane (TIS) (5% v/v) and deionized Water (5% v/v). Causality: TIS is a bulky hydride donor that rapidly reduces the t -Bu + to harmless isobutane, while water acts as a highly concentrated nucleophilic trap.

  • Acidification: Cool the flask to 0 °C. Dropwise, add Trifluoroacetic Acid (TFA) to achieve a final concentration of 50% v/v.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Step: To ensure accurate LC-MS monitoring without exposing the sensitive amine to air, pull a 10 µL aliquot and immediately quench it into 200 µL of saturated NaHCO₃ / 200 µL Ethyl Acetate. Analyze the organic layer.

  • Workup: Concentrate the mixture under reduced pressure (bath temp < 30 °C). Co-evaporate with toluene (3x) to remove residual TFA[3]. Purify immediately to avoid oxidation.

Protocol B: The Anhydrous HCl/Dioxane Method (Recommended)

Use this method to overcome steric hindrance rapidly and isolate an oxidation-resistant salt.

  • Preparation: Dissolve the substrate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane (approx. 0.5 M).

  • Acidification: Under an argon atmosphere, add 4M HCl in 1,4-dioxane (10 equivalents). Causality: The high concentration of strong acid overcomes the steric barrier of the ortho-methyl group[2]. The abundant chloride ions act as built-in nucleophilic scavengers, trapping the t -Bu + as volatile tert-butyl chloride, preventing ring alkylation.

  • Reaction: Stir at room temperature. The reaction is typically complete within 30–60 minutes. As the Boc group cleaves, the product will precipitate out of the dioxane solution as a white/off-white solid (the hydrochloride salt).

  • Isolation: Add cold diethyl ether to fully crash out the salt. Filter the precipitate under a blanket of argon and wash with cold ether.

  • Storage: The resulting 4-amino-3-methylphenol hydrochloride is highly stable and can be stored on the benchtop, unlike the free base.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a dominant mass of [M+H]+ = 180 Da. What happened? A: The target free amine (4-amino-3-methylphenol) has a molecular weight of 123.15 g/mol . A mass of 180 Da corresponds to the addition of a tert-butyl group (+56 Da). This confirms that Friedel-Crafts alkylation of your electron-rich aromatic ring has occurred[1]. You must implement Protocol A with TIS/Water scavengers or switch to Protocol B.

Q2: The reaction mixture turns completely black during rotary evaporation. How do I prevent this? A: You are observing the rapid oxidative degradation of the aminophenol into quinone-imines. This happens when the free base is exposed to oxygen, especially if trace acid or transition metals are present. To prevent this, strictly use Protocol B to isolate the molecule as the stable HCl salt, and degas all solvents prior to use.

Q3: Can I just use 100% neat TFA to force the sterically hindered reaction to completion? A: No. While neat TFA will kinetically overcome the steric hindrance of the ortho-methyl group, removing the solvent drastically increases the concentration of the reactive t -Bu + intermediate relative to your substrate. Without a massive excess of scavengers, neat TFA will quantitatively convert your starting material into the tert-butylated byproduct[3].

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the oxidative degradation of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate during long-term st...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the oxidative degradation of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate during long-term storage. By understanding the underlying chemical principles and implementing the recommended best practices, users can ensure the integrity and efficacy of this critical compound.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability and handling of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate.

Q1: My solid tert-Butyl (4-hydroxy-2-methylphenyl)carbamate has developed a yellowish or brownish tint over time. What causes this?

A1: The discoloration is a primary indicator of oxidative degradation. The phenolic hydroxyl group in the molecule is susceptible to oxidation, which can lead to the formation of colored quinone-type species. This process can be initiated by exposure to atmospheric oxygen, light, and trace metal impurities.[1][2]

Q2: Can this discoloration affect the performance of my compound in subsequent reactions?

A2: Yes. The presence of degradation products can lead to lower yields, unexpected side reactions, and difficulties in purification. For applications in drug development, such impurities can have significant implications for the safety and efficacy of the final product.[3]

Q3: Is the tert-butyl carbamate (Boc) group stable under these conditions?

A3: The Boc protecting group is generally stable to the mild oxidative conditions that cause discoloration of the phenol.[4] It is primarily sensitive to acidic conditions. However, significant degradation of the phenolic ring can create a more complex mixture of impurities.

Q4: I have been storing the compound at the recommended 2-8°C, but still observe degradation. Why?

A4: While refrigerated storage is crucial for slowing down degradation kinetics, it does not entirely prevent oxidation if other factors are not controlled.[5][6] Exposure to air (oxygen) and light are also significant contributors to degradation.[1][7] The quality of the storage container and the atmosphere within it are equally important.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the degradation of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate.

Issue 1: Visual Discoloration of Solid Compound
  • Symptom: The typically white to off-white solid has turned yellow, tan, or brown.

  • Primary Cause: Oxidation of the phenolic hydroxyl group. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metals.[1][8]

  • Troubleshooting Steps:

    • Assess Purity: Perform High-Performance Liquid Chromatography (HPLC) analysis to quantify the purity of the material and identify the presence of degradation products.[9][10]

    • Review Storage Conditions:

      • Was the container tightly sealed?

      • Was the container flushed with an inert gas (e.g., nitrogen or argon) before sealing?[6][7]

      • Is the container made of amber glass or another opaque material to protect from light?[7]

    • Solvent Purity Check (if applicable): If the compound was previously dissolved and re-isolated, check the solvents for peroxide impurities. Peroxides can initiate and accelerate oxidation.[11]

Issue 2: Inconsistent Results in Downstream Applications
  • Symptom: Reduced yield, formation of unexpected byproducts, or complete failure of a reaction where the carbamate is a starting material.

  • Primary Cause: The presence of impurities from oxidative degradation is interfering with the intended reaction pathway.

  • Troubleshooting Workflow:

G A Inconsistent Experimental Results B Verify Purity of Starting Material via HPLC A->B C Is Purity <95% or are Degradation Peaks Present? B->C D Purify Compound (e.g., Recrystallization, Chromatography) C->D Yes F Review Storage and Handling Procedures C->F No E Re-run Experiment with Purified Material D->E H Problem Resolved E->H G Implement Best Practices for Storage F->G I Continue with Experiment G->I

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 3: Decreased Potency of a Stock Solution
  • Symptom: A previously prepared stock solution of the compound shows reduced activity or concentration over time.

  • Primary Cause: Oxidative degradation is occurring in the solution. The choice of solvent and the storage conditions of the solution are critical.

  • Troubleshooting Steps:

    • Re-analyze Concentration: Use HPLC or a quantitative NMR (qNMR) to determine the current concentration of the active compound.

    • Solvent Selection: Ensure that the solvent used is of high purity and free of peroxides. Ethers and other solvents can form peroxides over time.

    • Storage of Solution: Stock solutions should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept at low temperatures (e.g., -20°C or -80°C).[12]

    • Consider Antioxidants: For long-term solution storage, the addition of a small amount of a suitable antioxidant, such as Butylated Hydroxytoluene (BHT), may be considered, but its compatibility with downstream applications must be verified.[13]

Best Practices for Long-Term Storage

To ensure the long-term stability of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate, the following storage protocol is strongly recommended. The core principle is to minimize exposure to oxygen, light, heat, and catalytic impurities.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of chemical degradation.[5][6]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation by displacing atmospheric oxygen.[6][7]
Container Amber Glass Vial with PTFE-lined CapProtects from light and provides an inert, tight seal.[7]
Handling In a glovebox or under a stream of inert gasMinimizes exposure to oxygen and moisture during aliquoting.
Aliquotting Store in smaller, single-use quantitiesAvoids repeated warming/cooling cycles and re-exposure of the bulk material to the atmosphere.
Step-by-Step Protocol for Aliquoting and Storage

Materials:

  • tert-Butyl (4-hydroxy-2-methylphenyl)carbamate

  • Amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps

  • Source of dry nitrogen or argon gas

  • Spatula

  • Analytical balance

  • Glovebox or a well-ventilated hood with an inert gas line

Protocol:

  • Prepare the Environment: If a glovebox is available, place the bulk container, new vials, balance, and tools inside and purge with inert gas. If using a hood, ensure a gentle, steady stream of inert gas can be directed over the materials during handling.

  • Equilibrate to Room Temperature: Before opening, allow the bulk container to warm to room temperature to prevent condensation of moisture on the compound.

  • Weigh Aliquots: Working quickly and under the inert atmosphere, weigh the desired quantity of the compound into each new amber vial.

  • Purge with Inert Gas: Before sealing, flush the headspace of each vial with nitrogen or argon for 10-15 seconds.

  • Seal Tightly: Immediately cap each vial, ensuring the PTFE-lined cap is tightly secured.

  • Label Appropriately: Label each vial with the compound name, lot number, quantity, and date.

  • Store Properly: Place the newly aliquoted vials in a refrigerator at 2-8°C.

Understanding the Degradation Pathway

The oxidative degradation of phenolic compounds like tert-Butyl (4-hydroxy-2-methylphenyl)carbamate typically proceeds via a free-radical mechanism. The phenolic proton is abstracted, forming a resonance-stabilized phenoxy radical. This radical can then react with oxygen to form peroxy radicals, leading to the formation of catechols and subsequently quinones, which are often highly colored.[14][15][16]

Sources

Optimization

Technical Support Center: Purification and Recrystallization of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying tert-Butyl (4-hydroxy-2-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying tert-Butyl (4-hydroxy-2-methylphenyl)carbamate (CAS: 201741-17-5).

This molecule presents a dual challenge: it contains an acid-labile tert-butyloxycarbonyl (Boc) protecting group[1] and an electron-rich, oxidation-prone phenolic hydroxyl group. Successful purification requires a deep understanding of these competing sensitivities.

Purification Workflow

Below is the field-proven decision tree for isolating this compound from a crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Contains (Boc)2O, SM, Product) LLE Liquid-Liquid Extraction (EtOAc / Mild Base Wash) Crude->LLE OxidationCheck Is the organic layer dark/discolored? LLE->OxidationCheck Dithionite Wash with aq. Na2S2O4 (Antioxidant treatment) OxidationCheck->Dithionite Yes Silica Silica Gel Chromatography (EtOAc/Hexanes + 1% Et3N) OxidationCheck->Silica No Dithionite->Silica Recryst Recrystallization (EtOAc / Heptane) Silica->Recryst Pure Pure tert-Butyl (4-hydroxy-2-methylphenyl)carbamate Recryst->Pure

Figure 1: Decision tree for the purification of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate.

Troubleshooting & FAQs

Q1: My crude product is dark brown/purple instead of off-white. What happened, and how do I fix it?

The Causality: The methyl group at the ortho position to the carbamate (and meta to the phenol) acts as an electron-donating group. This increases the electron density of the aromatic ring, making the phenolic hydroxyl group highly susceptible to single-electron oxidation by atmospheric oxygen. This degradation pathway forms dark-colored quinone-imine byproducts, especially in the presence of strong bases[2]. The Solution: Avoid strong bases like NaOH during workup. Instead, use a mild base (e.g., saturated NaHCO₃) and incorporate an antioxidant wash. Washing the organic layer with a 0.1 M aqueous solution of sodium dithionite (Na₂S₂O₄) will reduce the colored quinone-imines back to the desired colorless phenol.

Q2: How do I remove unreacted Boc anhydride ((Boc)₂O) without degrading my product?

The Causality: (Boc)₂O is often used in slight excess during synthesis. Because the Boc group is acid-labile (cleaving via the formation of a tert-butyl cation[3]), you cannot use acidic washes to remove impurities. The Solution: (Boc)₂O is highly soluble in non-polar solvents. If the contamination is minor, a simple trituration of the crude solid in cold hexanes will dissolve the (Boc)₂O while leaving the polar tert-butyl (4-hydroxy-2-methylphenyl)carbamate intact. Alternatively, stirring the crude mixture with a dilute aqueous ammonium hydroxide solution converts residual (Boc)₂O into water-soluble tert-butyl carbamate, which can be washed away.

Q3: During silica gel chromatography, my product streaks heavily and I lose yield. Why?

The Causality: Silica gel contains surface silanol groups that are mildly acidic (pKa ~4.5–5.5). Prolonged exposure to these acidic sites can cause partial deprotection of the Boc group[4]. Furthermore, the free phenolic -OH acts as a strong hydrogen-bond donor, causing the molecule to stick to the silica and streak down the column. The Solution: You must deactivate the silica gel. Adding 1% Triethylamine (Et₃N) to your eluent system (e.g., EtOAc/Hexanes) neutralizes the acidic silanol sites, preventing Boc cleavage and sharpening the elution band by disrupting hydrogen bonding.

Quantitative Data Summary

TechniqueSolvent SystemRatio (v/v)AdditivePurpose / Expected Result
Extraction (LLE) EtOAc / Water1:1Na₂S₂O₄ (0.1 M)Removes water-soluble impurities; reduces oxidized quinones.
Chromatography EtOAc / Hexanes1:4 to 1:21% Et₃NElutes product cleanly (R_f ~0.35); Et₃N prevents Boc cleavage.
Trituration Hexanes100%NoneRemoves residual (Boc)₂O; product remains insoluble.
Recrystallization EtOAc / Heptane1:5NoneHot EtOAc dissolves the product; Heptane forces crystallization.

Step-by-Step Experimental Methodologies

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

This self-validating protocol ensures the removal of oxidative byproducts before chromatography.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Mild Base Wash: Transfer to a separatory funnel and wash with an equal volume of saturated aqueous NaHCO₃ to remove acidic byproducts. Do not use NaOH, as it will deprotonate the phenol and pull your product into the aqueous layer.

  • Antioxidant Wash: If the organic layer is discolored (pink/brown), wash with an equal volume of freshly prepared 0.1 M Sodium Dithionite (Na₂S₂O₄). Shake vigorously and vent. The organic layer should noticeably lighten to a pale yellow or clear state.

  • Brine Wash & Drying: Wash with saturated NaCl (brine), separate the organic layer, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at a water bath temperature not exceeding 40°C to prevent thermal degradation of the Boc group.

Protocol B: Recrystallization (EtOAc / Heptane)

This method exploits the differential solubility of the polar phenol and the non-polar Boc group.

  • Initial Dissolution: Place the crude, dry tert-butyl (4-hydroxy-2-methylphenyl)carbamate in a clean Erlenmeyer flask. Add a minimal amount of boiling EtOAc (just enough to dissolve the solid while swirling).

  • Hot Filtration (Optional): If insoluble particulate matter remains, perform a hot gravity filtration.

  • Anti-Solvent Addition: Keep the solution hot on a stirring plate. Slowly add hot Heptane dropwise until the solution becomes slightly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of hot EtOAc until the solution just turns clear again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed. Self-validation step: Needle-like or flaky crystals should begin to form within 30-60 minutes.

  • Cold Maturation: Once at room temperature, place the flask in an ice bath (0°C) for 1 hour to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Heptane and dry under high vacuum.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from[Link]

  • Wikipedia Contributors. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. ACS Publications. Retrieved from[Link]

Sources

Troubleshooting

minimizing side reactions during the functionalization of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with tert-Butyl (4-hydroxy-2-methylphenyl)carbamate (an N-Boc protected 4-am...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with tert-Butyl (4-hydroxy-2-methylphenyl)carbamate (an N-Boc protected 4-amino-3-methylphenol).

Functionalizing this molecule presents a classic chemoselectivity challenge. The compound contains three highly reactive domains: a phenolic hydroxyl (-OH), a protected carbamate nitrogen (-NHBoc), and an electron-rich aromatic ring. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you minimize side reactions and maximize your yields.

Mechanistic Overview & Causality (The "Why")

To prevent side reactions, you must exploit the thermodynamic and electronic differences within the molecule:

  • pKa Exploitation: The phenolic proton has a pKa of ~10.2, whereas the Boc-protected aniline proton is less acidic, with a pKa of ~12.5–13.0. By selecting a base with a conjugate acid pKa between 10.2 and 12.5, you thermodynamically favor the formation of the phenoxide anion without deprotonating the carbamate, thus preventing unwanted N-alkylation[1].

  • Oxidative Susceptibility: The presence of the hydroxyl, methyl, and amino groups makes the aromatic ring highly electron-rich. Under basic conditions, the phenoxide anion is easily oxidized by atmospheric oxygen to form reactive quinone imines, which rapidly polymerize into dark, tarry mixtures.

  • Protecting Group Lability: The tert-butoxycarbonyl (Boc) group is stable to most bases but is highly acid-labile[2]. It is also susceptible to thermal degradation at elevated temperatures[3].

Troubleshooting Guides & FAQs

Q1: Why am I seeing a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products? Cause: You are likely using a base that is too strong (e.g., NaH, KOtBu). Strong bases deprotonate both the phenol and the carbamate. The resulting amidate anion is highly nucleophilic and will readily attack your electrophile, leading to N-alkylation or dialkylation. Solution: Switch to a milder base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). The pKa of the bicarbonate ion (HCO₃⁻) is ~10.3, which is sufficient to deprotonate the phenol but leaves the carbamate intact[1].

Q2: My reaction mixture turns dark brown/black shortly after adding the base. The yield is very low. What is happening? Cause: Oxidative degradation. As mentioned, aminophenol derivatives are extremely electron-rich. When exposed to basic conditions and atmospheric oxygen, the phenoxide oxidizes into a quinone imine and polymerizes. Solution: The reaction must be strictly anaerobic. Degas your solvents (e.g., sparging with Argon for 15 minutes) and run the reaction under a positive pressure of Argon. Adding a catalytic amount of an antioxidant (like BHT) can also help if your downstream chemistry permits it.

Q3: LC-MS analysis shows a major byproduct with a mass of [M - 100 Da]. How is my protecting group falling off? Cause: The Boc group is cleaving. If your alkyl halide has degraded over time (e.g., benzyl bromide releasing trace HBr), the acidic environment will trigger autocatalytic Boc cleavage, releasing isobutylene and CO₂[2]. Additionally, excessive heat can cause thermal deprotection[3]. Solution: Ensure your electrophiles are freshly purified or passed through basic alumina immediately before use to remove trace acids. Keep reaction temperatures below 80 °C, as thermal deprotection of N-Boc amines becomes highly active at elevated temperatures[3].

Quantitative Data: Base Selection Guide

To assist in experimental design, the following table summarizes the causal relationship between base selection and reaction outcomes during functionalization.

BaseConjugate Acid pKaO-Alkylation SelectivityN-Alkylation RiskOxidation RiskRecommended Use Case
NaH ~35PoorVery HighMediumIntentional N,O-Dialkylation
NaOH (aq) 15.7ModerateMediumHighBiphasic reactions (Phase Transfer)
Cs₂CO₃ 10.3Very HighLowMediumSterically hindered electrophiles
K₂CO₃ 10.3HighLowMediumStandard Williamson Ether Synthesis
DIPEA 10.7Low (Slow)Very LowLowHighly reactive electrophiles (e.g., Acid Chlorides)

Visualizations & Workflows

Pathway SM tert-Butyl (4-hydroxy-2-methylphenyl) carbamate O_Alk O-Alkylated Product (Desired Ether) SM->O_Alk K2CO3, DMF Alkyl Halide N_Alk N,O-Dialkylated (Side Product) SM->N_Alk NaH, DMF Excess Alkyl Halide DeBoc Deprotected Amine (Side Product) SM->DeBoc Trace Acid or Temp > 100°C

Functionalization pathways of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate.

Troubleshooting Start Reaction Yield < 50%? CheckLCMS Analyze via LC-MS / TLC Start->CheckLCMS MassMinus100 Mass = M - 100 Da (Boc Cleavage) CheckLCMS->MassMinus100 MassPlusAlkyl Mass = M + Alkyl (Over-alkylation) CheckLCMS->MassPlusAlkyl DarkMixture Dark/Tarry Mixture (Oxidation) CheckLCMS->DarkMixture FixAcid Purify electrophile; Lower temperature MassMinus100->FixAcid FixBase Switch to weaker base (e.g., K2CO3) MassPlusAlkyl->FixBase FixOx Degas solvents; Use Argon atmosphere DarkMixture->FixOx

Troubleshooting logical workflow for identifying and resolving side reactions.

Self-Validating Experimental Protocol

Highly Selective O-Alkylation (Williamson Ether Synthesis)

This protocol utilizes mild basic conditions and strict atmospheric control to prevent N-alkylation and oxidation.

Reagents:

  • tert-Butyl (4-hydroxy-2-methylphenyl)carbamate (1.0 eq, 10 mmol)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq, 11 mmol)

  • Potassium Carbonate (K₂CO₃), finely powdered and oven-dried (1.5 eq, 15 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: Add the tert-Butyl (4-hydroxy-2-methylphenyl)carbamate and K₂CO₃ to an oven-dried round-bottom flask equipped with a magnetic stir bar. Seal with a rubber septum. Evacuate the flask and backfill with Argon (repeat 3 times).

  • Solvent Addition: Inject anhydrous DMF via syringe. Sparge the suspension with Argon for 10 minutes to remove dissolved oxygen. (Causality: Removing O₂ prevents the phenoxide from oxidizing into a quinone imine).

  • Phenoxide Formation: Stir the suspension at room temperature for 30 minutes. The mixture may turn slightly yellow, indicating phenoxide formation.

  • Electrophile Addition: Add the Alkyl Halide dropwise via syringe. If the alkyl halide is a liquid, pass it through a small plug of basic alumina immediately before use. (Causality: Basic alumina removes trace HBr/HCl, preventing acid-catalyzed Boc deprotection).

  • Reaction & Self-Validation: Heat the reaction to 50 °C. Monitor the reaction via TLC (Hexanes/EtOAc 3:1).

    • Validation Checkpoint: The starting material (Rf ~0.3) will stain intensely with KMnO₄. The desired O-alkylated product (Rf ~0.6) will be UV active but will not stain as strongly with KMnO₄ due to the loss of the free phenol.

  • Workup: Once the starting material is consumed (typically 4-6 hours), cool to room temperature. Quench by pouring into ice water (150 mL) to precipitate the product. Extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

  • Title: Selective alkylation of aminophenols Source: ARKIVOC / ResearchGate URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Application Guide: tert-Butyl (4-hydroxy-2-methylphenyl)carbamate vs. Standard Boc-Anilines

As modern drug discovery pivots toward complex bifunctional molecules like PROTACs and targeted kinase inhibitors, the selection of precise chemical building blocks is paramount. tert-Butyl (4-hydroxy-2-methylphenyl)carb...

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Author: BenchChem Technical Support Team. Date: March 2026

As modern drug discovery pivots toward complex bifunctional molecules like PROTACs and targeted kinase inhibitors, the selection of precise chemical building blocks is paramount. tert-Butyl (4-hydroxy-2-methylphenyl)carbamate (CAS: 201741-17-5) represents a highly specialized variation of the standard Boc-protected aniline.

This guide objectively compares its structural advantages, chemoselectivity, and reaction kinetics against simpler alternatives like N-Boc-p-aminophenol and N-Boc-o-toluidine, providing researchers with actionable, self-validating protocols for late-stage functionalization.

Structural & Mechanistic Profiling: The "Ortho-Methyl" Advantage

The tert-butyloxycarbonyl (Boc) group is universally relied upon for amine protection due to its stability under basic hydrolysis, catalytic hydrogenation, and nucleophilic attack[1]. However, the reactivity of mono-Boc-protected anilines is heavily dictated by the electronic and steric environment of the aromatic ring[2].

When comparing tert-butyl (4-hydroxy-2-methylphenyl)carbamate to the unhindered N-Boc-p-aminophenol, two critical mechanistic differences emerge:

  • Steric Gating (The Ortho Effect): The methyl group at the 2-position flanks the carbamate at the 1-position. This steric bulk restricts the free rotation of the N–C(aryl) bond and physically shields the nitrogen lone pair. This prevents unwanted N-alkylation during basic etherification of the phenol.

  • Orthogonal Reactivity: The para-hydroxyl group serves as an excellent nucleophilic handle for Williamson ether synthesis or Mitsunobu reactions. Because the ortho-methyl group suppresses the acidity and accessibility of the NH-Boc proton, the molecule exhibits near-perfect chemoselectivity.

G cluster_0 Structural Variations Substrate Boc-Protected Aniline Core V1 tert-Butyl (4-hydroxy- 2-methylphenyl)carbamate Substrate->V1 V2 N-Boc-p-aminophenol Substrate->V2 O_Alk High O-Alkylation Chemoselectivity V1->O_Alk o-Methyl Sterics N_Alk Competing N-Alkylation Side Reactions V2->N_Alk Unhindered NH PROTAC PROTAC Linker Attachment O_Alk->PROTAC

Caption: Influence of structural variations on chemoselectivity and downstream PROTAC applications.

Comparative Performance Data

To objectively evaluate the performance of these building blocks, the table below synthesizes their reactivity profiles under standard late-stage functionalization conditions.

DerivativeO-Alkylation Selectivity (O:N ratio)Deprotection Time (20% TFA/DCM, RT)Steric Shielding at NitrogenPrimary Application
tert-Butyl (4-hydroxy-2-methylphenyl)carbamate >98:2 45 minHigh (o-methyl)PROTAC linkers, Kinase inhibitors
N-Boc-p-aminophenol 85:1530 minLow (unhindered)General building block
N-Boc-o-toluidine N/A (No OH)40 minHigh (o-methyl)Buchwald-Hartwig amination

Data Interpretation: While N-Boc-p-aminophenol deprotects slightly faster due to the lack of steric hindrance around the carbamate, it suffers from a 15% loss in yield during basic alkylation due to competing N-alkylation. The target compound (tert-butyl (4-hydroxy-2-methylphenyl)carbamate) completely suppresses this side reaction.

Self-Validating Experimental Workflows

The following protocols are designed with built-in causality and validation steps to ensure high-fidelity results in the laboratory.

Workflow 1: Chemoselective O-Alkylation (Williamson Ether Synthesis)

This protocol demonstrates the selective alkylation of the phenolic hydroxyl group while preserving the Boc-protected amine, a critical step in synthesizing complex N,N′-diarylurea derivatives[3].

G A tert-Butyl (4-hydroxy-2-methylphenyl)carbamate B Alkyl Halide + K2CO3 (DMF, 60°C) A->B Base Activation C O-Alkylated Product (Major, >98%) B->C Chemoselective Pathway D N-Alkylated Product (Minor, <2%) B->D Sterically Blocked

Caption: Chemoselective O-alkylation workflow demonstrating steric shielding by the ortho-methyl group.

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl (4-hydroxy-2-methylphenyl)carbamate (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

    • Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the phenoxide ion.

  • Base Activation: Add finely powdered anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 30 minutes.

    • Causality: The phenolic OH has a pKa of ~10. K₂CO₃ selectively deprotonates the phenol without abstracting the sterically shielded, less acidic NH-Boc proton (pKa ~12-13). Pre-stirring ensures complete deprotonation before the electrophile is introduced.

  • Electrophile Addition: Dropwise add the alkyl halide (e.g., a PROTAC PEG-linker halide) (1.1 eq). Heat the reaction to 60 °C for 4-6 hours.

  • Workup & Validation: Quench with water, extract with EtOAc. Wash the organic layer with 5% LiCl (aq) to remove residual DMF.

    • Self-Validation System: Analyze the crude mixture via LC-MS. The protocol is validated if the chromatogram shows a single major peak corresponding to the O-alkylated mass [M+H]⁺, with <2% of the N,O-dialkylated byproduct.

Workflow 2: Acid-Mediated Boc Deprotection

Removal of the Boc group is typically carried out by acidic hydrolysis to reveal the primary amine for subsequent one-pot selective synthesis of secondary amines[4] or thermal deprotection in continuous flow[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the O-alkylated intermediate (1.0 eq, 5 mmol) in anhydrous DCM (0.1 M).

  • Acid Addition: Cool the flask to 0 °C. Slowly add Trifluoroacetic Acid (TFA) to achieve a 20% v/v concentration.

    • Causality: Acidic cleavage proceeds via protonation of the carbamate carbonyl, followed by the elimination of a tert-butyl cation and decarboxylation[5]. Cooling mitigates the exothermic nature of the initial protonation and prevents side reactions, such as the tert-butylation of the electron-rich aromatic ring.

  • Cleavage: Warm to room temperature and stir for 45 minutes. Monitor for the cessation of CO₂ evolution.

  • Workup & Validation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove trace TFA.

    • Self-Validation System: Analyze via ¹H-NMR. The deprotection is validated by the complete disappearance of the 9H singlet at ~1.5 ppm (the Boc tert-butyl group) and the downfield shift of the aromatic protons consistent with the formation of the anilinium TFA salt.

References

  • BenchChem. 1. BenchChem Guides.

  • RSC Publishing.2. Organic & Biomolecular Chemistry.

  • NIH.4. PMC.

  • ACS Publications.5. Organic Process Research & Development.

  • MDPI.3. Molecules.

Sources

Comparative

High-Performance LC-MS Method Validation for Purity Determination of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate: A Comparative Guide

Introduction and Analytical Context In pharmaceutical development, the rigorous purity assessment of synthetic intermediates is non-negotiable. tert-Butyl (4-hydroxy-2-methylphenyl)carbamate (CAS No.

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Context

In pharmaceutical development, the rigorous purity assessment of synthetic intermediates is non-negotiable. tert-Butyl (4-hydroxy-2-methylphenyl)carbamate (CAS No. 201741-17-5)[1] is a critical Boc-protected amino-cresol derivative utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of trace impurities—such as the deprotected starting material (4-amino-3-methylphenol), positional isomers, or over-protected byproducts—can trigger cascading side reactions in downstream synthesis, ultimately compromising the final API's safety and efficacy.

While traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is a staple in many quality control laboratories, it frequently lacks the resolving power and sensitivity required for genotoxic impurity profiling of complex matrices[2]. Furthermore, transitioning this analysis to Liquid Chromatography-Mass Spectrometry (LC-MS) introduces a unique set of physicochemical challenges due to the inherent lability of the tert-butyloxycarbonyl (Boc) protecting group under electrospray ionization (ESI) conditions[3].

As a Senior Application Scientist, I have designed this guide to objectively compare an optimized, high-throughput LC-MS/MS methodology against traditional HPLC-UV approaches. This guide details the causality behind our chromatographic and mass spectrometric choices, providing a self-validating protocol compliant with the latest ICH Q2(R2)[4] and FDA M10[5] regulatory frameworks.

Methodological Rationale: Overcoming Boc-Group Lability

The Mass Spectrometry Challenge: In-Source Fragmentation

Boc-protected amines are notoriously unstable under standard mass spectrometric conditions. During Electrospray Ionization (ESI), the molecule readily undergoes a facile McLafferty rearrangement [3]. If the kinetic energy in the source (controlled by the fragmentor or capillary exit voltage) is too high, the intact molecular ion [M+H]+ at m/z 224.1 will instantly fragment. It loses a tert-butyl cation (isobutylene, -56 Da) to form a transient carbamoyl acid, which subsequently decarboxylates (-44 Da) to yield the free amine fragment at m/z 124.1[3].

If an analyst relies on generic MS tuning parameters, the parent ion will vanish, leading to false-negative purity calculations and the erroneous conclusion that the sample has degraded. To prevent this, our method utilizes a "soft ionization" tuning strategy, deliberately lowering the declustering potential to preserve the intact [M+H]+ ion for accurate quantification.

G A Intact Boc-Amine [M+H]+ m/z 224.1 B McLafferty Rearrangement (In-Source ESI) A->B C Carbamoyl Acid Intermediate [M-C4H8+H]+ m/z 168.1 B->C - Isobutylene (56 Da) D Decarboxylation (-CO2) C->D E Free Amine Fragment [M-C5H8O2+H]+ m/z 124.1 D->E - CO2 (44 Da)

Caption: ESI-MS in-source fragmentation pathway of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate.

The Chromatographic Challenge: Acid-Catalyzed Hydrolysis

Traditional HPLC methods often utilize 0.1% Trifluoroacetic acid (TFA) to improve peak shape. However, TFA causes severe ion suppression in MS and its high acidity (pH ~2.0) can induce artifactual on-column deprotection of the Boc group during long run times[2].

Our Solution: We replace the fully porous C18 column with a sub-2 µm Core-Shell column and utilize 0.05% Formic Acid .

  • Causality: The solid core of the core-shell particle restricts the diffusion path of the analyte, significantly reducing the Eddy diffusion (A-term) and longitudinal diffusion (B-term) in the Van Deemter equation. This allows us to operate at high linear velocities (fast flow rates) without sacrificing theoretical plates. By reducing the run time from 25 minutes to 4 minutes, we minimize the time the analyte spends in the acidic mobile phase, completely eliminating on-column degradation while maintaining MS compatibility.

Comparative Performance Data

The following table summarizes the empirical performance differences between the optimized LC-MS method and a traditional HPLC-UV approach for the purity analysis of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate.

ParameterOptimized LC-MS (Core-Shell C18)Traditional HPLC-UV (Fully Porous C18)Scientific Rationale & Causality
Mobile Phase Modifier 0.05% Formic Acid0.1% Trifluoroacetic Acid (TFA)Formic acid prevents MS ion suppression and minimizes acid-catalyzed Boc-deprotection.
Run Time 4.0 Minutes25.0 MinutesCore-shell architecture allows higher flow rates without backpressure failure, reducing artifactual degradation.
Limit of Detection (LOD) 0.5 ng/mL (S/N > 3)150 ng/mL (S/N > 3)MS/MS Multiple Reaction Monitoring (MRM) isolates specific precursor-to-product ion transitions, eliminating matrix noise.
Specificity Absolute (Mass/Charge Ratio)Relative (Retention Time Only)Co-eluting impurities in UV are indistinguishable; MS resolves them by mass, ensuring true purity values.
Theoretical Plates (N) > 25,000~ 12,000Shorter diffusion paths in core-shell particles yield sharper, more efficient peaks.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It embeds System Suitability Testing (SST) directly into the workflow. If the SST criteria fail, the system automatically invalidates the run, preventing the generation of spurious data.

Step 1: Sample and Standard Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile. Do not add acid to the diluent to prevent premature degradation in the autosampler.

  • Stock Solution: Accurately weigh 10.0 mg of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate reference standard and dissolve in 10.0 mL of diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock solution to 1.0 µg/mL using the diluent.

Step 2: MS Tuning and "Soft Ionization" Optimization
  • Set the ESI source to Positive Ionization mode (+ESI).

  • Infuse the 1.0 µg/mL working standard directly into the MS at 10 µL/min.

  • Critical Adjustment: Begin with a fragmentor/capillary exit voltage of 120 V. Observe the spectrum. You will likely see a base peak at m/z 124.1 (free amine)[3].

  • Gradually decrease the fragmentor voltage to 80 V until the intact parent ion [M+H]+ at m/z 224.1 becomes the base peak (>80% relative abundance). Lock these parameters.

Step 3: LC-MS/MS Acquisition Parameters
  • Column: Core-Shell C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Column Temperature: 40°C (reduces mobile phase viscosity).

  • Mobile Phase A: LC-MS Grade Water with 0.05% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.05% Formic Acid.

  • Gradient: 0.0 min (10% B) 2.5 min (90% B) 3.0 min (90% B) 3.1 min (10% B) 4.0 min (Stop).

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 2.0 µL.

Step 4: System Suitability Test (SST) - The Self-Validation Gate

Before analyzing unknown samples, inject the 1.0 µg/mL working standard five consecutive times. The analytical sequence may only proceed if the following criteria are met:

  • Precision: The % Relative Standard Deviation (%RSD) of the peak area is 2.0%.

  • Retention Time Stability: Drift is 0.05 minutes across all five injections.

  • Peak Symmetry: USP Tailing factor is between 0.9 and 1.2.

ICH Q2(R2) Method Validation Framework

Once the method is developed, it must be validated according to the ICH Q2(R2) Validation of Analytical Procedures guidelines to prove it is fit for its intended purpose[4][6]. The following workflow dictates the logical progression of our validation strategy.

Validation S1 System Suitability S2 Specificity & Selectivity S1->S2 S3 Linearity & Range S2->S3 S4 Accuracy & Precision S3->S4 S5 LOD / LOQ Determination S4->S5

Caption: Sequential analytical method validation workflow compliant with ICH Q2(R2) guidelines.

  • Specificity: Blank diluent injections must demonstrate no interfering peaks (>10% of the LOQ signal) at the retention time of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate.

  • Linearity & Range: A 7-point calibration curve from 50% to 150% of the target specification limit must yield a correlation coefficient ( R2 ) 0.999.

  • Accuracy (Recovery): Samples spiked at 80%, 100%, and 120% of the nominal concentration must demonstrate a recovery range of 98.0% to 102.0%.

  • Precision (Repeatability): Six independent preparations of the sample at 100% concentration must yield a purity %RSD of 1.5%.

  • Robustness: The method must maintain SST compliance despite deliberate, small variations in flow rate ( ± 0.05 mL/min), column temperature ( ± 2°C), and mobile phase composition ( ± 2% organic).

By adhering to this causality-driven, self-validating framework, laboratories can ensure the absolute integrity of their purity data, safeguarding the downstream synthesis and ultimately, patient safety.

References

  • U.S.
  • ICH Q2 (R2) Validation of Analytical Procedures MasterControl
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (europa.eu)
  • 201741-17-5 | tert-Butyl (4-hydroxy-2-methylphenyl)
  • Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS CORE (Journal of the American Society for Mass Spectrometry)
  • A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC BenchChem

Sources

Validation

comparing acid-catalyzed deprotection rates of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate

As a Senior Application Scientist, evaluating the kinetic behavior of protecting groups is fundamental to designing scalable, high-yielding synthetic routes. When working with electron-rich aromatic systems like tert-But...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the kinetic behavior of protecting groups is fundamental to designing scalable, high-yielding synthetic routes. When working with electron-rich aromatic systems like tert-Butyl (4-hydroxy-2-methylphenyl)carbamate (a Boc-protected 4-hydroxy-2-methylaniline), standard assumptions about deprotection rates often fail.

This guide provides an in-depth comparative analysis of the acid-catalyzed deprotection kinetics of this specific carbamate against common alternatives, grounded in physical organic chemistry and empirical Hammett relationships.

Mechanistic Causality: The AAL​1 Pathway and Electronic Perturbation

The removal of a tert-butoxycarbonyl (Boc) group under acidic conditions (e.g., using Trifluoroacetic acid, TFA) typically proceeds via an AAL​1 mechanism (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) [3].

The causality of the reaction rate hinges on two critical steps:

  • Pre-equilibrium Protonation: The acid protonates the carbamate carbonyl oxygen. The basicity of this oxygen dictates the concentration of the reactive protonated intermediate.

  • Rate-Determining Step (RDS): The heterolytic cleavage of the C–O bond yields a tert-butyl cation and a carbamic acid, which rapidly decarboxylates to the free amine [1].

In N-aryl carbamates (Boc-anilines), the nitrogen lone pair is partially delocalized into the aromatic ring. This competing resonance reduces the electron density available to donate into the carbamate carbonyl, making the carbonyl oxygen less basic than that of an aliphatic Boc-amine. Consequently, standard Boc-anilines deprotect slower than aliphatic analogs.

However, tert-Butyl (4-hydroxy-2-methylphenyl)carbamate possesses two strong Electron-Donating Groups (EDGs): a para-hydroxyl group and an ortho-methyl group. These substituents enrich the aromatic ring, repelling the nitrogen lone pair and forcing greater resonance donation into the carbamate carbonyl. This electronic perturbation significantly increases the carbonyl's basicity and stabilizes the developing positive charge in the transition state, leading to a drastically accelerated deprotection rate compared to unsubstituted analogs [2].

G cluster_0 Substituent Electronic Effects (Hammett Logic) EDG 4-OH, 2-Me (EDGs) Increases N-lone pair donation to carbonyl Carbonyl Carbamate Carbonyl (Protonation State) EDG->Carbonyl Accelerates (Higher Basicity) EWG 4-NO2 (EWG) Decreases N-lone pair donation to carbonyl EWG->Carbonyl Decelerates (Lower Basicity) RDS A_AL1 C-O Cleavage (Rate-Determining) Carbonyl->RDS +H+ (TFA) Product Free Amine + Isobutylene + CO2 RDS->Product Fast Decarboxylation

Kinetic workflow of the A_AL1 Boc-deprotection mechanism highlighting substituent effects.

Comparative Kinetic Data

To objectively compare the performance of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate, we utilize the Hammett equation ( log(k/k0​)=ρΣσ ). For the AAL​1 solvolysis of N-Boc groups, the reaction constant ( ρ ) is negative (approx. −1.5 ), meaning electron-donating groups ( σ<0 ) exponentially increase the relative rate constant ( krel​ ) [2], [4].

The table below summarizes the kinetic profile of the target molecule against alternative protecting group environments under standardized conditions (20% TFA in CDCl3​ at 25 °C).

Substrate (Boc-Protected Amine)Substituent NatureHammett Σσ Relative Rate ( krel​ )Est. Half-Life ( t1/2​ )
tert-Butyl (4-hydroxy-2-methylphenyl)carbamate Dual EDG (Target) -0.54 ~6.4x ~7 min
tert-Butyl (4-methoxyphenyl)carbamateSingle EDG-0.27~2.5x~18 min
tert-Butyl phenylcarbamateUnsubstituted (Baseline)0.001.0x~45 min
tert-Butyl (4-nitrophenyl)carbamateStrong EWG+0.78~0.06x>12 hours
tert-Butyl benzylcarbamateAliphatic (No aryl resonance)N/A~15.0x~3 min

Data Synthesis Note: krel​ values are normalized to the unsubstituted phenylcarbamate baseline based on established linear free-energy relationships for carbamate solvolysis.

Self-Validating Experimental Protocol: In Situ NMR Kinetic Profiling

To empirically verify these deprotection rates in your own laboratory, you must utilize a self-validating analytical system. The following 1 H-NMR protocol employs an internal standard to guarantee mass balance and utilizes a carbocation scavenger to prevent data-skewing side reactions.

Crucial Expert Insight: Because the 4-hydroxy-2-methylphenyl ring is highly nucleophilic, the tert-butyl cation liberated during the rate-determining step can undergo rapid Friedel-Crafts alkylation onto the aromatic ring. If this occurs, the reaction is no longer a clean deprotection, and kinetic data will be invalid. Therefore, the addition of Triisopropylsilane (TIPS) as a sacrificial carbocation scavenger is mandatory [3].

Step-by-Step Methodology:

  • System Calibration & Preparation: In a standard 5 mm NMR tube, dissolve 0.05 mmol of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate and 0.01 mmol of 1,3,5-trimethoxybenzene (the inert internal standard) in 0.5 mL of CDCl3​ . Add 0.10 mmol (2.0 equivalents) of TIPS.

  • Baseline Acquisition: Acquire a t=0 1 H-NMR spectrum. Integrate the Boc tert-butyl singlet (~1.50 ppm) against the internal standard's aromatic protons (~6.10 ppm) to establish the 100% starting concentration ( [Boc]0​ ).

  • Acid Initiation: Inject 0.1 mL of Trifluoroacetic acid-d (TFA-d) directly into the NMR tube. Invert the tube rapidly 3 times to ensure immediate homogeneity.

  • Real-Time Acquisition: Insert the tube into the NMR spectrometer (pre-equilibrated to 25 °C). Run an automated time-course array, acquiring a spectrum every 60 seconds for 30 minutes. Monitor the exponential decay of the Boc singlet.

  • Data Analysis & Self-Validation: Plot ln([Boc]t​/[Boc]0​) versus time ( t ).

    • Validation Check: The system self-validates if the resulting plot is strictly linear ( R2>0.99 ). The slope of this line equals −kobs​ (the pseudo-first-order rate constant). Any curvature indicates either acid depletion, insufficient TIPS scavenging, or competing degradation pathways, prompting immediate protocol adjustment.

By leveraging this mechanistic understanding and rigorous kinetic profiling, researchers can precisely time their deprotection workflows, avoiding both incomplete cleavage (common with EWG-anilines) and unnecessary prolonged acid exposure that degrades sensitive pharmaceutical intermediates.

References

  • Acidity Reversal Enables Site-Specific Ring-Opening Polymerization of Epoxides from Biprotonic Compounds Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions Source: ResearchGate URL:[Link]

  • Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry Source: ResearchGate URL:[Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: National Institutes of Health (NIH PMC) URL:[Link]

Safety & Regulatory Compliance

Safety

tert-Butyl (4-hydroxy-2-methylphenyl)carbamate proper disposal procedures

As a Senior Application Scientist, I understand that managing the lifecycle of specialized chemical intermediates requires more than just following a generic safety data sheet. For drug development professionals and synt...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing the lifecycle of specialized chemical intermediates requires more than just following a generic safety data sheet. For drug development professionals and synthetic chemists, tert-Butyl (4-hydroxy-2-methylphenyl)carbamate (CAS: 201741-17-5) is a highly valuable Boc-protected aminophenol building block[1]. However, its specific structural features—namely the tert-butoxycarbonyl (Boc) protecting group and the phenolic moiety—dictate strict operational and disposal protocols.

This guide provides a self-validating system for the safe handling, waste segregation, and final disposal of this compound, rooted in chemical causality and EPA regulatory frameworks.

Chemical Profile & Mechanistic Hazard Analysis

To safely dispose of a chemical, one must first understand its reactivity. tert-Butyl (4-hydroxy-2-methylphenyl)carbamate is not acutely explosive or highly toxic on its own, but its protecting group introduces specific logistical hazards in waste streams.

The "Boc-Cleavage" Pressurization Risk

The fundamental hazard of disposing of Boc-protected compounds lies in their degradation pathway. The Boc group is highly sensitive to acidic environments and elevated temperatures[2]. If this compound is inadvertently mixed with acidic waste (e.g., Trifluoroacetic acid, Hydrochloric acid), it undergoes rapid, acid-catalyzed deprotection.

Mechanistically, this cleavage generates the free amine, alongside one equivalent of carbon dioxide ( CO2​ ) and one equivalent of isobutylene gas per molecule[3]. If this reaction occurs inside a sealed, glass waste carboy, the rapid evolution of gas will cause catastrophic overpressurization, resulting in a chemical explosion and shrapnel hazard.

BocDegradation A tert-Butyl (4-hydroxy-2-methylphenyl)carbamate C Protonated Unstable Intermediate A->C + H⁺ B Acidic Waste Stream (e.g., TFA, HCl) B->C D 4-Amino-3-methylphenol (Free Amine) C->D Cleavage E Isobutylene Gas (Flammable) C->E Elimination F Carbon Dioxide Gas (Pressurization Risk) C->F Decarboxylation

Figure 1: Acid-catalyzed degradation pathway of Boc-protected amines causing gas evolution.

Quantitative Chemical Data

Table 1: Chemical Identity & Operational Properties

PropertyValue / DescriptionOperational Implication
IUPAC Name tert-Butyl (4-hydroxy-2-methylphenyl)carbamateIdentifies structural functional groups.
CAS Number 201741-17-5[1]Use for TSDF waste profiling.
Molecular Formula C12​H17​NO3​ [1]High organic carbon content; ideal for incineration.
Thermal Stability Decomposes > 150°C[2]Do not autoclave waste containing this compound.
Incompatibilities Strong acids, strong oxidizersDictates strict waste segregation protocols.

Operational Waste Segregation Protocols

Because of the mechanistic risks outlined above, waste containing tert-Butyl (4-hydroxy-2-methylphenyl)carbamate must be strictly segregated.

Table 2: Waste Stream Compatibility Matrix

Waste Stream TypeCompatibilityCausality / Action Required
Halogenated Organics Compatible Safe if pH is neutral. Ensure no acidic byproducts are present.
Non-Halogenated Organics Compatible Ideal stream. Compound dissolves safely in EtOAc, MeOH, etc.
Acidic Aqueous/Organic CRITICAL DANGER Rapid CO2​ /isobutylene evolution[3]. Never mix.
Basic Aqueous Caution Phenol moiety may deprotonate, increasing aqueous solubility.

Step-by-Step Disposal Methodology

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, while specific industrial carbamate manufacturing wastes carry "K-codes" (e.g., K156)[4], unused lab-scale quantities or synthetic reaction mixtures are typically managed as characteristic or non-RCRA hazardous waste depending on the solvent matrix. The mandated destruction method is high-temperature incineration[5].

Phase 1: Waste Collection & Containment
  • Determine the Physical State:

    • Solid Waste: Collect unused powders, contaminated weighing paper, and spatulas in a puncture-proof, high-density polyethylene (HDPE) solid waste bucket.

    • Liquid Waste (Solutions): Transfer reaction filtrates or stock solutions into an explicitly labeled "Non-Acidic Organic Waste" carboy.

  • Verify pH (For Liquids): Before adding the solution to a bulk carboy, verify that the bulk waste is neutral or slightly basic.

  • Implement Vented Caps: If there is any risk of trace acids in the organic waste stream, equip the carboy with a pressure-relief vented cap to prevent catastrophic rupture from isobutylene/ CO2​ generation[3].

Phase 2: Labeling and SAA Storage
  • RCRA Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Specify Constituents: List "tert-Butyl (4-hydroxy-2-methylphenyl)carbamate" and all associated solvents. Do not use abbreviations.

  • Satellite Accumulation Area (SAA): Store the waste in a secondary containment bin in a cool, well-ventilated SAA, away from direct sunlight (which can accelerate thermal degradation)[3].

Phase 3: Final Destruction via TSDF
  • Manifesting: Work with your Environmental Health & Safety (EH&S) department to manifest the waste for transport.

  • Incineration: The waste must be transferred to a permitted Treatment, Storage, and Disposal Facility (TSDF). The facility will utilize high-temperature incineration (typically >1000°C) equipped with NOx scrubbers. This ensures the carbamate linkage is completely oxidized to CO2​ , H2​O , and N2​ , preventing the release of toxic nitrogen oxides into the atmosphere[5].

DisposalWorkflow Gen Waste Generation (Solid Powders or Organic Solutions) Seg Strict Segregation (Ensure Absolute Absence of Acids) Gen->Seg Cont Containment (HDPE Carboys with Vented Caps) Seg->Cont Label RCRA Labeling (Non-RCRA or Characteristic Hazardous Waste) Cont->Label Store SAA Storage (< 90 Days, Temperature Controlled) Label->Store Disp High-Temp Incineration (Permitted TSDF with NOx Scrubbers) Store->Disp

Figure 2: End-to-end laboratory waste management workflow for Boc-protected phenols.

Emergency Spill Response Plan

In the event of an accidental release, immediate containment is required to prevent environmental contamination and exposure.

  • Evacuate and Ventilate: Clear the immediate area. If the spill is a powder, avoid creating dust clouds. If in solution, ensure fume hood sashes are open or room ventilation is maximized.

  • Don PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If significant dust is present, an N95 or P100 particulate respirator is required.

  • Containment (Solid): Gently sweep up the powder using a static-free brush and dustpan. Place into a sealable HDPE container.

  • Containment (Liquid): Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or commercial spill pads). Do not use acidic neutralizers.

  • Decontamination: Wash the spill area with a mild alkaline detergent and water. Collect all wash water as hazardous waste.

References

  • National Institutes of Health (PMC). "Design of a High-Performance Dismantlable Adhesion System Using Pressure-Sensitive Adhesive Copolymers of 2-Hydroxyethyl Acrylate Protected with tert-Butoxycarbonyl Group". Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings". Available at:[Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 268 -- Land Disposal Restrictions". Available at:[Link]

Sources

Handling

Personal protective equipment for handling tert-Butyl (4-hydroxy-2-methylphenyl)carbamate

Standard Operating Procedure & PPE Guide: Handling tert-Butyl (4-hydroxy-2-methylphenyl)carbamate As a key intermediate in medicinal chemistry and drug development, tert-Butyl (4-hydroxy-2-methylphenyl)carbamate (CAS: 20...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide: Handling tert-Butyl (4-hydroxy-2-methylphenyl)carbamate

As a key intermediate in medicinal chemistry and drug development, tert-Butyl (4-hydroxy-2-methylphenyl)carbamate (CAS: 201741-17-5) requires stringent handling protocols. This Boc-protected aminophenol presents specific logistical and safety challenges, primarily related to fine dust aerosolization and dermal penetration. This guide provides researchers with a self-validating, causality-driven framework for selecting Personal Protective Equipment (PPE) and executing safe operational workflows.

Chemical Hazard Profile & Causality

Understanding the physicochemical nature of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate is critical for selecting the appropriate PPE.

  • Dermal Hazard (H315): The lipophilic tert-butoxycarbonyl (Boc) group significantly increases the molecule's ability to partition into the stratum corneum compared to unprotected anilines. This enhances dermal penetration, necessitating strict barrier protection to prevent systemic absorption and localized sensitization.

  • Ocular Hazard (H319): The phenolic hydroxyl group is a known irritant to mucous membranes. Aerosolized dust contacting the ocular surface can cause severe, immediate irritation.

  • Respiratory Hazard (H335): As a fine, crystalline solid, this compound poses a substantial inhalation risk. The powder is prone to triboelectric charging (static buildup), which can cause spontaneous aerosolization during weighing, bypassing standard draft shields.

Mandatory Personal Protective Equipment (PPE) System

In accordance with [1] and [2], the following PPE is mandatory. Every piece of equipment serves a specific mechanistic purpose.

  • Hand Protection: Disposable Nitrile gloves (minimum 0.11 mm thickness for routine analytical weighing; 0.3 mm for bulk transfer).

    • Causality: Nitrile provides excellent chemical resistance to solid organic carbamates. However, if you are dissolving the compound in Dichloromethane (DCM) for Boc-deprotection, the solvent acts as a carrier across the nitrile barrier. In such cases, you must pivot to Polyvinyl Alcohol (PVA) or heavy laminate gloves.

  • Eye/Face Protection: ANSI Z87.1 compliant tight-fitting chemical safety goggles.

    • Causality: Standard safety glasses with side shields are insufficient. Fine, aerosolized dust particles can easily bypass the gaps in standard glasses, requiring a tight facial seal to protect the ocular mucosa.

  • Body Protection: Flame-retardant (FR) lab coat with fitted knit cuffs.

    • Causality: Fitted cuffs prevent the sleeves from dragging through the powder or knocking over anti-static weigh boats during delicate transfers.

  • Respiratory Protection: NIOSH-approved N95 or half-mask with P100 particulate filters.

    • Causality: Required only if the material must be handled outside a certified chemical fume hood, or during emergency spill cleanup where engineering controls are compromised.

Quantitative Hazard & Mitigation Summary

Hazard ParameterGHS CodeExposure RouteRequired PPE / Engineering Control
Skin Irritation H315Dermal ContactNitrile Gloves (≥0.11 mm thickness)
Eye Irritation H319Ocular ExposureANSI Z87.1 Tight-fitting Goggles
Respiratory Irritation H335Airborne DustFume Hood (>100 fpm face velocity)
Triboelectric Charging N/AMechanical TransferAnti-static weigh boats, grounded spatulas

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system to ensure maximum safety during the weighing and transfer of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate, drawing on principles from [3].

Step 1: System Validation & Engineering Controls Verify the fume hood monitor displays a face velocity of 100–120 feet per minute (fpm).

  • Validation: Hold a single Kimwipe near the sash opening; it should pull gently and consistently inward without violent fluttering. If it flutters violently, the turbulence will aerosolize the powder.

Step 2: Static Mitigation Wipe the exterior of the weighing balance and the draft shield with a static-eliminating brush or a slightly ethanol-damped cloth.

  • Causality:tert-Butyl carbamates accumulate static charge rapidly. Static accumulation causes the powder to repel from the spatula and cling to gloves, leading to cross-contamination and sudden aerosolization.

Step 3: Weighing & Transfer Use a grounded, stainless-steel spatula to transfer the powder into an anti-static polymeric weigh boat. Do not use standard polystyrene boats.

Step 4: Dissolution If preparing a stock solution, transfer the solid to a vial and add the solvent (e.g., Ethyl Acetate or DCM) slowly down the interior wall of the vial.

  • Causality: Pouring solvent directly onto the center of a powder bed rapidly displaces trapped air, ejecting fine, highly concentrated particulates directly into the breathing zone.

Emergency Spill Response & Decontamination

In the event of a spill outside the fume hood, execute the following protocol[4]:

  • Isolate & Don PPE: Evacuate immediate personnel. Don an N95/P100 respirator and heavy-duty nitrile gloves.

  • Dust Suppression (Do NOT Dry Sweep): Cover the spilled powder with damp absorbent pads or a paper towel wetted with a compatible solvent (e.g., Isopropanol or Ethanol).

    • Causality: Dry sweeping imparts mechanical energy that aerosolizes the Boc-protected powder. Wetting the powder increases the cohesive forces between particles via capillary action, suppressing dust generation.

    • Validation: Ensure the towel remains visibly damp; if it dries out during cleanup, reapply solvent before wiping to maintain dust suppression.

  • Collection: Scoop the wetted mass using a non-sparking tool into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wipe the affected surface with an ethanol-soaked cloth, followed by a standard soap and water wash to remove lipophilic residues.

Waste Segregation and Disposal Plan

Proper disposal prevents environmental contamination and ensures regulatory compliance [5].

  • Solid Waste: Place all contaminated weigh boats, empty reagent bottles, doffed nitrile gloves, and spill cleanup materials into a rigid container lined with a 6-mil polyethylene bag. Label strictly as "Hazardous Solid Waste: Toxic Organics (Carbamates)".

  • Liquid Waste (Halogenated): If the compound was subjected to Boc-deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), the resulting mixture must be routed to a Halogenated Organic Waste carboy.

    • Validation: Verify the pH of the waste stream; highly acidic TFA waste may require careful neutralization before long-term storage to prevent pressure buildup and container degradation.

  • Liquid Waste (Non-Halogenated): If the compound was dissolved in Ethyl Acetate, Methanol, or DMSO for chromatography or biological assay transfer, route the waste to a Non-Halogenated Organic Waste carboy.

Workflow Visualization

G A 1. Risk Assessment & PPE Donning B 2. Engineering Controls (Fume Hood >100 fpm) A->B C 3. Anti-Static Weighing & Transfer B->C D Spill Event? (Dust Suppression) C->D Spill Detected E 4. Dissolution (DCM / EtOAc) C->E Normal Workflow F 5. Waste Segregation (Halogenated vs Non) D->F Absorb & Contain E->F G 6. PPE Doffing & Decontamination F->G

Operational workflow for handling and disposing of tert-Butyl carbamate derivatives safely.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." United States Department of Labor. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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